molecular formula C7H9NO2 B095297 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid CAS No. 17106-13-7

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B095297
CAS No.: 17106-13-7
M. Wt: 139.15 g/mol
InChI Key: XBPJVSRTTKVMEN-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 17106-13-7) is a pyrrole derivative with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. This compound serves as a crucial synthetic intermediate in advanced research applications. It is notably employed in the synthesis of BODIPY (boron-dipyrromethene) dye scaffolds, particularly for creating 2,6-dicarboxy BODIPY derivatives. These derivatives are valuable as water-soluble fluorescent probes for functional imaging in neurological and cardiovascular research, such as imaging neurons and cardiomyocytes . As a beta-carboxylic acid-substituted pyrrole, this compound is characterized by the presence of both a carboxylic acid group and pyrrole nitrogen, contributing to its chemical properties . The compound is typically supplied as a brown to light brown crystalline powder . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPJVSRTTKVMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388521
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17106-13-7
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological context of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Characteristics

Table 1: Physicochemical Data for this compound and its Ethyl Ester

PropertyThis compoundEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Molecular Formula C₇H₉NO₂[1]C₉H₁₃NO₂[2][3][4]
Molecular Weight 139.15 g/mol [1]167.21 g/mol [2]
IUPAC Name This compound[1]Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS Number 17106-13-7[1]2199-51-1[2][3][4]
Appearance Solid (Predicted)Red to Very Dark Red Solid[2]
Melting Point Not available122-123 °C[2][5]
Boiling Point Not available162 °C at 11 mmHg[2][5]
pKa Not available16.44 ± 0.50 (Predicted)[2][5]
Solubility Not availableSoluble in DMSO; Slightly soluble in Chloroform and Methanol[2][5]

Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester. Below are detailed experimental protocols for the synthesis of the ethyl ester and its subsequent hydrolysis.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from established methods for pyrrole synthesis.

Materials:

  • 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester

  • Isopropanol

  • Concentrated hydrochloric acid

  • Ice-water bath

Procedure:

  • In a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, gas introduction tube, and condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol) and isopropanol (4.5 L).

  • Stir the mixture at 25-30 °C.

  • Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.

  • After the addition is complete, warm the reaction mixture to 45-50 °C.

  • Maintain this temperature until the cessation of gas evolution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.

  • Collect the precipitated product by filtration and dry it at 50 °C.

Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is based on the general procedure for the alkaline hydrolysis of pyrrole esters.

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol

  • Water

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • 5N Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

  • Slowly add a 5N aqueous solution of potassium hydroxide with stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • After completion, cool the mixture to room temperature.

  • Acidify the solution to a pH of 3 by the slow addition of 5N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with distilled water.

  • Dry the product under a vacuum to yield this compound.

Biological Context and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[6] Specifically, these compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ).[6]

The general mechanism of RTK signaling is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras-MAPK cascade.

Below is a diagram illustrating the general workflow for the synthesis of this compound and a conceptual diagram of its derivatives' role in inhibiting RTK signaling.

G cluster_synthesis Synthesis Workflow cluster_analysis Characterization Start Pyrrole Precursors Ester Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate Start->Ester  Knorr Pyrrole  Synthesis Acid 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid Ester->Acid Alkaline Hydrolysis Analysis HPLC, NMR, IR, Mass Spec Acid->Analysis Analytical Methods

A simplified workflow for the synthesis and characterization of the target compound.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, PDGF) RTK_inactive RTK Monomers (VEGFR-2, PDGF-Rβ) Ligand->RTK_inactive Binding RTK_active Dimerized & Autophosphorylated RTK RTK_inactive->RTK_active Dimerization & Autophosphorylation Signaling_Proteins Signaling Proteins (e.g., Grb2, Sos) RTK_active->Signaling_Proteins Recruitment Ras Ras Signaling_Proteins->Ras Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Activation Cellular_Response Cellular Response (Proliferation, Angiogenesis) MAPK_Cascade->Cellular_Response Signal Transduction Inhibitor 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid Derivative Inhibitor->RTK_active Inhibition of Autophosphorylation

Inhibition of the RTK signaling pathway by a pyrrole derivative.

References

Elucidation of the Molecular Architecture: A Technical Guide to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic compound. This document outlines its chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance through the lens of related derivatives.

Molecular and Spectroscopic Data

The structural identity of this compound (C₇H₉NO₂) is established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data associated with this molecule and its common precursor.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
IUPAC NameThis compound
CAS Number17106-13-7

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Bands
¹H NMRSinglets for two methyl groups, a singlet for the pyrrolic C-H, a broad singlet for the N-H, and a broad singlet for the carboxylic acid O-H.
¹³C NMRPeaks corresponding to two methyl carbons, three pyrrolic carbons (two quaternary, one C-H), and one carboxylic acid carbon.
IR SpectroscopyBroad O-H stretch (carboxylic acid), N-H stretch, C=O stretch, and C-N stretch.
Mass SpectrometryA molecular ion peak and characteristic fragmentation patterns including loss of -OH and -COOH.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common synthetic route to the precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, involves the Knorr pyrrole synthesis or modifications thereof. One documented method involves the reaction of an alpha-amino ketone with a beta-ketoester.

Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: Ethyl acetoacetate and an appropriate alpha-aminoketone.

  • Procedure:

    • Dissolve ethyl acetoacetate in a suitable solvent such as acetic acid.

    • Add the alpha-aminoketone to the solution.

    • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The final step to obtain this compound is the hydrolysis of the ethyl ester.

Protocol: Synthesis of this compound via Hydrolysis

  • Reaction Setup: A round-bottom flask fitted with a reflux condenser.

  • Reagents: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), ethanol, and water.

  • Procedure:

    • Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide or potassium hydroxide to the flask.

    • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated for their potential as therapeutic agents. Specifically, pyrazoline-conjugated derivatives have shown promise as antimicrobial and anticancer agents, with molecular docking studies suggesting inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a cascade of intracellular signaling events. This leads to cell proliferation, migration, and survival, ultimately promoting angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling cascade initiated by VEGF binding.

Structure Elucidation Workflow

The logical flow for the complete structural elucidation of this compound, from synthesis to characterization, is outlined below.

Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Start Starting Materials (e.g., Ethyl Acetoacetate) Synthesis_Ester Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Start->Synthesis_Ester Hydrolysis Base-catalyzed Hydrolysis Synthesis_Ester->Hydrolysis Purification Purification (Precipitation & Washing) Hydrolysis->Purification Target_Compound This compound Purification->Target_Compound NMR ¹H and ¹³C NMR Target_Compound->NMR IR IR Spectroscopy Target_Compound->IR MS Mass Spectrometry Target_Compound->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation.

References

Spectroscopic and Synthetic Profile of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document summarizes predicted spectroscopic data, details a reliable synthetic protocol, and explores the biological context of this compound's derivatives, particularly in the realm of anticancer research targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Spectroscopic Data

Due to the limited availability of a complete set of experimentally-derived spectra for this compound in publicly accessible databases, the following tables present predicted spectroscopic data. These predictions are based on established principles of NMR and IR spectroscopy, analysis of data for structurally similar compounds, and the known molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ).

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1HCOOH
~10.5 - 11.5Singlet (broad)1HN-H
~6.5Singlet1HC5-H
~2.3Singlet3HC4-CH₃
~2.2Singlet3HC2-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~130 - 135C4
~120 - 125C2
~115 - 120C5
~110 - 115C3
~12 - 15C4-CH₃
~10 - 13C2-CH₃
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~3200MediumN-H stretch
~2950 - 2850MediumC-H stretch (Aliphatic)
1700 - 1680StrongC=O stretch (Carboxylic Acid)
~1600MediumC=C stretch (Pyrrole ring)
~1450MediumC-H bend (Aliphatic)
1300 - 1200StrongC-O stretch
~920Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry Data
ParameterValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Predicted [M+H]⁺140.0657
Predicted [M-H]⁻138.0504

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is adapted from established methods for Knorr-type pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Water

Procedure:

  • Preparation of Ethyl 2-aminoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, a solution of ethyl acetoacetate in glacial acetic acid is prepared. A concentrated aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C.

  • Reduction: After the addition is complete, the mixture is stirred for a further 2 hours at low temperature. Zinc dust is then added portion-wise, ensuring the temperature does not exceed 20°C.

  • Cyclization: The reaction mixture is then heated under reflux for 1-2 hours to facilitate the cyclization.

  • Work-up: The hot solution is filtered to remove excess zinc. The filtrate is poured into ice water, leading to the precipitation of the crude ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield the pure ester.

Hydrolysis to this compound

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Saponification: The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Reflux: The mixture is heated under reflux for 2-4 hours until the ester is completely hydrolyzed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~3-4). This will precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl Acetoacetate + NaNO₂ B Ethyl 2-aminoacetoacetate intermediate A->B C Reduction with Zinc Dust B->C D Cyclization (Reflux) C->D E Crude Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate D->E F Recrystallization E->F G Pure Ethyl Ester F->G H Ethyl Ester + NaOH/KOH G->H Proceed to Hydrolysis I Saponification (Reflux) H->I J Acidification (HCl) I->J K Precipitated Carboxylic Acid J->K L Filtration & Washing K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is often dysregulated in cancer.

G cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf CellResponse Cellular Responses (Proliferation, Migration, Survival) Akt->CellResponse MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse Inhibitor Pyrrole-3-carboxylic Acid Derivatives (Potential Inhibitors) Inhibitor->Dimerization Inhibit

Caption: The VEGFR-2 signaling pathway and the potential point of inhibition.

A Technical Guide to the Biological Activity of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a fundamental heterocyclic scaffold prevalent in numerous natural products and synthetic molecules, demonstrating a wide array of biological activities.[1] As a privileged structure in medicinal chemistry, its derivatives are extensively explored for therapeutic applications.[2][3][4] Among these, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have emerged as a promising class of compounds, exhibiting significant potential in the development of novel antimicrobial and anticancer agents.[5] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives.

Synthesis of this compound Derivatives

The synthesis of pyrrole derivatives is well-established, with classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses being cornerstone reactions.[6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a particularly prominent method.[6][8] Modern approaches often focus on green chemistry principles, utilizing solvent-free conditions or alternative energy sources like microwave irradiation to improve efficiency and environmental friendliness.[1][8]

A common strategy for creating diverse libraries of biologically active molecules is molecular hybridization, where the core this compound structure is combined with other pharmacophores. One such approach involves conjugating it with pyrazoline moieties to develop novel therapeutic candidates.[5]

G start Starting Materials (e.g., 1,4-dicarbonyl compounds, amines) intermediate This compound start->intermediate Paal-Knorr / Hantzsch Synthesis process Molecular Hybridization (e.g., conjugation with pyrazolines) intermediate->process final Biologically Active Derivatives process->final

General synthetic workflow for pyrrole derivatives.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been primarily investigated for their anticancer and antimicrobial properties.

Anticancer Activity

A study involving 24 novel pyrazoline-conjugated this compound and amide derivatives demonstrated significant antiproliferative activity.[5] When screened by the National Cancer Institute (NCI-60) at a 10 µM concentration, twelve of these derivatives showed potent activity against various cancer cell lines, with growth inhibition ranging from 50.21% to 108.37%.[5]

Mechanism of Action: VEGFR-2 Inhibition

In silico molecular docking studies have provided insights into the mechanism underlying the anticancer effects. The most potent compounds were found to interact tightly with the active adenosine triphosphate (ATP) site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a critical protein kinase involved in angiogenesis, a process essential for tumor growth and metastasis. By blocking this receptor, the pyrrole derivatives can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients.

G ligand Pyrrole Derivative receptor VEGFR-2 Kinase Domain (ATP Binding Site) ligand->receptor Binds & Inhibits phosphorylation Receptor Autophosphorylation receptor->phosphorylation atp ATP atp->receptor Blocked pathway Downstream Signaling (e.g., MAPK pathway) phosphorylation->pathway angiogenesis Angiogenesis & Tumor Growth pathway->angiogenesis Inhibited

Proposed mechanism of anticancer action via VEGFR-2 inhibition.
Antimicrobial Activity

The same series of pyrazoline-conjugated derivatives was also evaluated for antimicrobial properties. A preliminary in vitro assay revealed four derivatives with promising activity, exhibiting growth inhibition between 50.87% and 56.60% at a concentration of 32 µg/ml.[5] This suggests that the this compound scaffold is a viable starting point for developing new antimicrobial agents.

Quantitative Biological Data

The biological activities of these derivatives are summarized below. The data highlights their potential as dual anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Selected Derivatives

Compound Class Concentration Target Result

| Pyrazoline-conjugated pyrroles (12 derivatives) | 10 µM | Various NCI-60 Cancer Cell Lines | 50.21% - 108.37% Growth Inhibition[5] |

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class Concentration Target Result

| Pyrazoline-conjugated pyrroles (4 derivatives) | 32 µg/ml | Microbial Strains | 50.87% - 56.60% Growth Inhibition[5] |

Table 3: In Silico Molecular Docking Against VEGFR-2

Compound Target Metric Result
Most Potent Pyrrole Derivative VEGFR-2 Binding Affinity -9.5 kcal/mol[5]

| Sunitinib (Reference Drug) | VEGFR-2 | Binding Affinity | -9.9 kcal/mol[5] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for validating research findings. Below are representative protocols for the synthesis and biological evaluation of these compounds.

General Protocol for Synthesis of Pyrazoline-Conjugated Pyrrole Derivatives

This protocol is a generalized representation based on common synthetic strategies for creating chalcone intermediates followed by cyclization to form pyrazolines.

  • Step 1: Synthesis of Chalcone Intermediate:

    • Dissolve an appropriate acetophenone derivative (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol.

    • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring the mixture at room temperature.

    • Continue stirring for 2-4 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

  • Step 2: Synthesis of Pyrazoline Derivative:

    • Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (or a substituted hydrazine) (1.2 mmol) in glacial acetic acid or ethanol for 6-8 hours.

    • Monitor the reaction completion via TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the resulting solid by filtration, wash with water, and purify by recrystallization to obtain the final pyrazoline-conjugated pyrrole derivative.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed human cancer cells (e.g., from the NCI-60 panel) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Add serial dilutions of the test compounds (e.g., at a final concentration of 10 µM) to the wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Sunitinib).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the formula: [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100%.

In Silico Pharmacokinetic Predictions

In addition to biological activity, the drug-like properties of the most potent derivatives were assessed using computational methods. These in silico studies predicted good pharmacokinetic profiles, including favorable oral bioavailability and adherence to Lipinski's rule of five, which are critical indicators of a compound's potential for further development as an oral therapeutic agent.[5] Furthermore, cytotoxicity assays against normal human embryonic kidney cells (HEK293) and hemolysis assays suggested a good therapeutic index for the leading compounds.[5]

References

Unlocking the Therapeutic Potential of Substituted Pyrrole-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, substituted pyrrole-3-carboxylic acids have emerged as a versatile class of molecules with significant potential for therapeutic intervention across a range of diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of these compounds, focusing on their roles in oncology, infectious diseases, and inflammation. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Anticancer Activity: Targeting VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Substituted pyrrole-3-carboxylic acid derivatives have been investigated as potent inhibitors of VEGFR-2 tyrosine kinase.

Mechanism of Action and Signaling Pathway

VEGF-A, a growth factor often secreted by tumor cells, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[1][3] Pyrrole-3-carboxylic acid-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade and inhibiting angiogenesis.[4][5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive) VEGF-A->VEGFR-2_inactive Binds VEGFR-2_active VEGFR-2 (Active/Phosphorylated) VEGFR-2_inactive->VEGFR-2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR-2_active->PLCg Activates PI3K PI3K VEGFR-2_active->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Pyrrole-3-carboxylic_acid Substituted Pyrrole-3-Carboxylic Acid Pyrrole-3-carboxylic_acid->VEGFR-2_active Inhibits (ATP Competition)

VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro VEGFR-2 inhibitory activity of selected substituted pyrrole-containing compounds.

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineDerivative with biaryl urea moiety (12d)VEGFR-211.9[4][6]
Pyrrolo[2,3-d]pyrimidineDerivative with biaryl urea moiety (15c)VEGFR-213.6[4][6]
3-Substituted Indolin-2-oneCompound 1VEGFR-220[7]
Thiazolidine-2,4-dione derivativeCompound 24 (hydroxyl phenyl-containing)VEGFR-2203[8]
Thiazolidine-2,4-dione derivativeCompound 23 (chloro phenyl-containing)VEGFR-2328[8]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to determine the inhibitory activity of substituted pyrrole-3-carboxylic acids on recombinant human VEGFR-2.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (e.g., GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Kinase Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (substituted pyrrole-3-carboxylic acids) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • White 96-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Buffer and Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Plate Setup:

    • Add the master mixture to each well of a white 96-well plate.

    • Test Wells: Add the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add an equal volume of 1x Kinase Buffer.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Luminescence Detection:

    • Add the Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence signal of the "Blank" wells from all other readings.

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Antibacterial Activity: Targeting DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9][10] This enzyme is a validated target for antibacterial drugs, and substituted pyrrole-3-carboxylic acid derivatives, particularly pyrrolamides, have shown potent inhibitory activity.[11][12]

Mechanism of Action and Role in DNA Replication

DNA gyrase, a type II topoisomerase, relieves the torsional strain that accumulates ahead of the replication fork as DNA is unwound.[13] It achieves this by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it.[10] This process is ATP-dependent.[9] Pyrrolamide inhibitors bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing ATP hydrolysis and thereby inhibiting the enzyme's supercoiling activity.[14] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[11]

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils (Torsional Strain) Replication_Fork->Positive_Supercoils Generates Positive_Supercoils->DNA_Gyrase Relaxes DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi ATP ATP ATP->DNA_Gyrase Pyrrolamide Pyrrolamide (Substituted Pyrrole-3-Carboxylic Acid) Pyrrolamide->DNA_Gyrase Inhibits ATP binding to GyrB subunit

Inhibition of DNA Gyrase by Pyrrolamides.
Quantitative Data: Antibacterial and Inhibitory Activity

The following table presents the DNA gyrase inhibitory and antibacterial activities of representative pyrrolamide compounds.

CompoundTargetIC50 (µM) vs. E. coli DNA GyraseMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. S. pneumoniaeMIC (µg/mL) vs. E. coliReference
Pyrrolamide 1DNA Gyrase3>64>64>64[15]
Pyrrolamide 2DNA Gyrase-≤2≤2≥64[15]
N-phenylpyrrolamide (Compound C)E. coli DNA Gyrase0.047---[14]
N-phenylpyrrolamide (Compound B)E. coli DNA Gyrase0.280---[14]
N-phenylpyrrolamide (Compound A)E. coli DNA Gyrase0.450---[14]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a standard agarose gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

Materials and Reagents:

  • Purified DNA gyrase (E. coli or other bacterial source)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

  • Test Compounds (pyrrolamides) dissolved in DMSO

  • Gel Loading Buffer

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound or DMSO (for control).

  • Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and gel loading buffer.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization and Quantification:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • The supercoiled DNA will migrate faster than the relaxed DNA.

    • Quantify the intensity of the supercoiled DNA band for each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition of supercoiling activity for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid mediators of inflammation.[16] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[17] Substituted pyrrole-3-carboxylic acids are structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored as selective COX-2 inhibitors.[18]

Mechanism of Action and Prostaglandin Synthesis Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, a major inflammatory mediator.[19][20] Selective COX-2 inhibitors reduce the production of pro-inflammatory prostaglandins at the site of inflammation without affecting the gastroprotective functions of COX-1, thus offering a better side-effect profile than non-selective NSAIDs.[17] Pyrrole-3-carboxylic acid derivatives can act as competitive inhibitors, binding to the active site of COX-2 and preventing the binding of arachidonic acid.[18][21]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-2 COX-2 Arachidonic_Acid->COX-2 PGH2 Prostaglandin H2 (PGH2) COX-2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Pyrrole-3-carboxylic_acid Substituted Pyrrole-3-Carboxylic Acid Pyrrole-3-carboxylic_acid->COX-2 Inhibits

Prostaglandin Synthesis Pathway and COX-2 Inhibition.
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory and in vivo anti-inflammatory activities of selected pyrrole derivatives.

Compound ClassSpecific Compound ExampleTargetIC50 (µM)In Vivo Activity (% inhibition of edema)Reference
Pyrrole-cinnamate hybridHybrid 5COX-20.55-[22][23]
Pyrrole derivativeCompound 4COX-20.65-[23]
Pyrrole-cinnamate hybridHybrid 6COX-27.0-[22][23]
Pyrrole-cinnamate hybridHybrid 7COX-27.2-[23]
Substituted Pyrrole Carboxylic AcidCompound 3c--77.27% (at 3h)[24]
Substituted Pyrrole Carboxylic AcidCompound 4c--76.24% (at 3h)[24]
Substituted Pyrrole Carboxylic AcidCompound 3d--75.89% (at 3h)[24]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a colorimetric or fluorometric assay for screening potential COX-2 inhibitors.

Materials and Reagents:

  • Purified COX-2 enzyme (ovine or human recombinant)

  • Reaction Buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test Compounds (substituted pyrrole-3-carboxylic acids) dissolved in DMSO

  • Colorimetric or fluorometric probe (e.g., TMPD for colorimetric assay)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and buffers as required. Dilute the COX-2 enzyme to the desired concentration in the reaction buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound or DMSO (for control).

    • Add the diluted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 2-5 minutes).

  • Detection:

    • For a colorimetric assay, add the colorimetric probe (e.g., TMPD) and measure the absorbance at the appropriate wavelength.

    • For a fluorometric assay, measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

Substituted pyrrole-3-carboxylic acids represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated ability to potently and, in some cases, selectively inhibit key enzymes such as VEGFR-2, DNA gyrase, and COX-2 underscores their potential in the treatment of cancer, bacterial infections, and inflammatory diseases. The structure-activity relationship studies highlighted in the literature provide a rational basis for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate new derivatives and further explore the therapeutic landscape of this important class of molecules. Continued investigation into the synthesis and biological evaluation of substituted pyrrole-3-carboxylic acids is warranted to fully realize their clinical potential.

References

An In-depth Technical Guide to 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole that holds a significant position in the landscape of organic and medicinal chemistry. While not a household name in itself, it serves as a crucial building block in the synthesis of a variety of more complex molecules, most notably in the pharmaceutical industry. Its deceptively simple structure belies a rich history intertwined with the development of heterocyclic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of this compound is not attributed to a single "eureka" moment but is rather a product of the systematic development of pyrrole synthesis in the late 19th century. The foundational work was laid by German chemist Ludwig Knorr, who in 1884, reported a novel method for synthesizing substituted pyrroles. This reaction, now famously known as the Knorr pyrrole synthesis, involves the condensation of an α-amino-ketone with a β-ketoester.

While Knorr's initial publication did not describe the synthesis of this compound itself, his methodology paved the way for its eventual preparation. The most common and historically significant route to this class of compounds involves the synthesis of a dicarboxylate precursor, diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate, which can then be selectively hydrolyzed and decarboxylated to yield the target molecule. The synthesis of this dicarboxylate is a classic example of the Knorr pyrrole synthesis.

The broader exploration of pyrrole chemistry was significantly driven by the work of Hans Fischer, a Nobel laureate whose research on the structure of hemin and chlorophyll in the early 20th century relied heavily on the synthesis of various substituted pyrroles. These pyrrolic building blocks were essential for the total synthesis of porphyrins, the core structure of these vital biological molecules. The methodologies developed during this era of natural product synthesis provided a robust toolkit for the preparation of a wide array of pyrrole derivatives, including this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and drug design. The key data is summarized in the tables below.

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₉NO₂[1]
Molecular Weight139.15 g/mol [2]
AppearanceSolid[2]
CAS Number17106-13-7[1]
Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of the molecule.

SpectroscopyData
¹H NMR The proton NMR spectrum is expected to show signals for the two methyl groups, the C5-proton of the pyrrole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are typically in the range of 2.0-2.5 ppm for the methyl groups, around 6.5-7.0 ppm for the C5-H, a broad signal for the N-H proton (often > 8.0 ppm), and a very broad signal for the carboxylic acid proton (often > 10 ppm).
¹³C NMR The carbon NMR spectrum will show distinct signals for the two methyl carbons (around 10-15 ppm), the three pyrrole ring carbons (in the aromatic region, approximately 110-140 ppm), and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).
Infrared (IR) The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid is expected around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring usually appears as a sharp to moderately broad band around 3300-3400 cm⁻¹.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from readily available reagents. The first step is the Knorr synthesis of a dicarboxylate precursor, followed by its hydrolysis and decarboxylation.

Knorr Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

This procedure is a modification of the original Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Zinc dust

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve ethyl acetoacetate in glacial acetic acid and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for a specified time.

  • Gradually add zinc dust to the reaction mixture. The reaction is exothermic and may require cooling to control the temperature.

  • After the zinc addition, heat the mixture to reflux for a period to ensure the completion of the reaction.

  • Pour the hot reaction mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.

Hydrolysis and Decarboxylation to this compound

Materials:

  • Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

  • Potassium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Prepare a solution of potassium hydroxide in water.

  • Add the diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate to the potassium hydroxide solution.

  • Heat the mixture to reflux. The hydrolysis of the ester groups will occur.

  • Continue heating to effect the decarboxylation of the resulting dicarboxylic acid. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the final product.

Logical Relationships and Workflows

The synthesis of this compound follows a logical progression from simple starting materials to the final product through a series of well-established reactions. This workflow can be visualized as follows:

Synthesis_Workflow A Ethyl Acetoacetate + NaNO2 B α-oximinoacetoacetate A->B Nitrosation D Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate B->D Knorr Condensation C Ethyl Acetoacetate + Zinc C->D Knorr Condensation E Hydrolysis (KOH) D->E F Decarboxylation (Heat) E->F G This compound F->G Acidification

Synthetic pathway to this compound.

Applications in Drug Development and Research

While this compound itself has limited reported direct biological activity, its true value lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. The pyrrole scaffold is a common feature in many drugs due to its ability to participate in hydrogen bonding and its relatively electron-rich nature.

The most prominent application of a close derivative is in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers. The synthesis of Sunitinib involves the formylation of the ethyl ester of this compound to introduce a formyl group at the 5-position. This formylated intermediate is then further elaborated to produce the final drug molecule.

The general structure of this compound also serves as a template for the development of new chemical entities. Researchers have explored the synthesis of various derivatives by modifying the carboxylic acid group and the N-H position of the pyrrole ring to create compounds with a range of biological activities, including antimicrobial and anticancer properties.

The relationship between the core molecule and its application in the synthesis of Sunitinib can be visualized as follows:

Application_Pathway Core This compound Intermediate Key Intermediate (e.g., 5-formyl derivative) Core->Intermediate Chemical Modification Drug Active Pharmaceutical Ingredient (e.g., Sunitinib) Intermediate->Drug Further Synthesis

Role as a key intermediate in drug synthesis.

Conclusion

This compound is a testament to the enduring legacy of classical organic synthesis. Born from the pioneering work on pyrrole chemistry in the late 19th and early 20th centuries, it has evolved from a molecule of academic interest to a valuable tool in modern drug discovery and development. Its straightforward synthesis, based on the robust Knorr pyrrole condensation, and its utility as a versatile building block ensure its continued relevance in the fields of synthetic and medicinal chemistry. For researchers and scientists, a deep understanding of the history, properties, and synthetic pathways of this core heterocyclic compound provides a solid foundation for innovation in the development of new therapeutics.

References

Methodological & Application

Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block in the development of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is broken down into a two-step process, beginning with the synthesis of an ethyl ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the formation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from the reaction of 2-bromopropionaldehyde, ethyl acetoacetate, and ammonia. The subsequent and final step is the hydrolysis of this ester intermediate to the desired this compound using a strong base.

Synthesis_Workflow A 2-Bromopropionaldehyde D Ring Closure Reaction A->D B Ethyl Acetoacetate B->D C Ammonia C->D E Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate D->E F Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate H Hydrolysis Reaction F->H G Potassium Hydroxide G->H I This compound H->I

Figure 1: Synthetic workflow for this compound.

Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateC₉H₁₃NO₂167.212199-51-1
This compoundC₇H₉NO₂139.1517106-13-7

Table 2: Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperatureReaction TimeTypical Yield
1. Ester Synthesis2-Bromopropionaldehyde, Ethyl Acetoacetate, AmmoniaAprotic Solvent0 - 50 °C10 - 14 hours~77%
2. HydrolysisPotassium HydroxideEthanol/WaterReflux2 - 3 hoursHigh

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This procedure is based on the principles of the Hantzsch pyrrole synthesis.

Materials:

  • Propionaldehyde

  • Bromine

  • Ethyl acetoacetate

  • Ammonia water (aqueous ammonia)

  • Aprotic solvent (e.g., Dichloromethane)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of 2-Bromopropionaldehyde:

    • In a reaction vessel, dissolve propionaldehyde in an appropriate amount of an aprotic solvent.

    • Cool the solution to 0-10 °C using an ice bath.

    • Slowly add bromine dropwise to the cooled solution, ensuring the reaction temperature is maintained between 0 °C and 50 °C.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for 3-5 hours, or until the color of the bromine fades.

    • Concentrate the reaction mixture under reduced pressure to obtain crude 2-bromopropionaldehyde.

  • Ring-Closure Reaction:

    • In a separate reaction vessel, combine the crude 2-bromopropionaldehyde and ethyl acetoacetate.

    • Cool the mixture to 0-10 °C.

    • Add ammonia water dropwise to the mixture, maintaining the temperature between 0 °C and 50 °C.

    • After the addition is complete, allow the reaction to proceed for 10-14 hours at a temperature between 0 °C and 50 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization. A yield of approximately 77% and a purity of over 96% (by HPLC) can be expected for the dried product.[1]

Characterization Data for Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate:

  • Appearance: White to light brown crystalline solid.[2]

  • Melting Point: 75-76 °C.[2]

  • Boiling Point: 162 °C at 11 mmHg.

  • ¹³C NMR: Data is available in the literature, which can be used to confirm the structure.[3]

Step 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to this compound

This procedure is a standard saponification of an ester.

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Saponification:

    • In a round-bottomed flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

    • Add ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the basic solution.

    • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the hydrolysis can be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield this compound.

Characterization Data for this compound:

  • Appearance: Solid.

  • ¹H NMR and ¹³C NMR: The acidic proton of the carboxylic acid typically appears between 10-13 ppm in the ¹H NMR spectrum, and the carboxyl carbon appears between 170-185 ppm in the ¹³C NMR spectrum.[4]

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression from readily available starting materials to the final product through the formation of a key intermediate.

Logical_Progression Start Starting Materials (Propionaldehyde, Bromine, Ethyl Acetoacetate, Ammonia) Step1 Step 1: Ester Synthesis (Bromination and Ring Closure) Start->Step1 Intermediate Intermediate (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) Step1->Intermediate Step2 Step 2: Hydrolysis (Saponification) Intermediate->Step2 Product Final Product (this compound) Step2->Product

Figure 2: Logical progression of the synthesis.

This detailed protocol provides a reliable method for the synthesis of this compound, which is a key component in the development of novel therapeutic agents.[5] Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid via a Modified Knorr Pyrrole Synthesis and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with a modified Knorr pyrrole synthesis to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the hydrolysis of the ester to the final carboxylic acid.

The Paal-Knorr synthesis and its variations, like the Knorr pyrrole synthesis, are fundamental methods for the construction of the pyrrole ring, a core structure in many biologically active compounds.[1][2] The Knorr synthesis, in particular, involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][3] This approach offers a versatile route to highly substituted pyrroles.

Overall Synthesis Workflow

The synthesis of this compound is achieved through the following two-stage process:

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Knorr Pyrrole Synthesis cluster_step2 Step 2: Ester Hydrolysis Start Starting Materials: - Ethyl acetoacetate - Sodium Nitrite - Zinc dust - Acetic Acid InSitu_Formation In situ formation of ethyl 2-amino-3-oxobutanoate Start->InSitu_Formation Knorr_Reaction Knorr Condensation with a second equivalent of ethyl acetoacetate InSitu_Formation->Knorr_Reaction Ester_Product Ethyl 2,4-dimethyl-1H-pyrrole- 3-carboxylate Knorr_Reaction->Ester_Product Hydrolysis Base-mediated Hydrolysis (e.g., NaOH or KOH) Ester_Product->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid Acidification->Final_Product

Caption: Overall workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1Knorr Pyrrole SynthesisEthyl acetoacetate, Sodium NitriteAcetic AcidZincRoom Temp. to Reflux2-460-70
2Ester HydrolysisEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylateEthanol/WaterSodium HydroxideReflux2-385-95

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Modified Knorr Pyrrole Synthesis)

This protocol is adapted from the classical Knorr pyrrole synthesis, where an α-amino-β-ketoester is generated in situ and subsequently condensed with a β-ketoester.[2][3]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol

  • Water

  • Ice bath

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Gradually add zinc dust (2 equivalents) to the reaction mixture in small portions. The addition is exothermic, and the temperature should be controlled to prevent excessive foaming.

  • Once the zinc addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water (500 mL).

  • A precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude solid from ethanol to obtain pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol describes the saponification of the pyrrole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or pH meter

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide pellets (2-3 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 3-4.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Signaling Pathways and Logical Relationships

The mechanism of the Knorr pyrrole synthesis is a well-established pathway in organic chemistry.

Knorr_Mechanism Simplified Mechanism of Knorr Pyrrole Synthesis cluster_aminoketone Formation of α-amino-β-ketoester cluster_condensation Condensation and Cyclization EAA1 Ethyl acetoacetate Nitrosation Nitrosation (NaNO₂, H⁺) EAA1->Nitrosation Oxime α-oximino-β-ketoester Nitrosation->Oxime Reduction Reduction (Zn, H⁺) Oxime->Reduction Amino_Ketoester α-amino-β-ketoester Reduction->Amino_Ketoester Condensation Condensation Amino_Ketoester->Condensation EAA2 Ethyl acetoacetate (enol form) EAA2->Condensation Intermediate Cyclized Intermediate Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Pyrrole_Ester Ethyl 2,4-dimethyl-1H-pyrrole- 3-carboxylate Dehydration->Pyrrole_Ester

Caption: Simplified mechanism of the Knorr pyrrole synthesis.

References

Application Notes and Protocols: Hantzsch Pyrrole Synthesis for Substituted Pyrrole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Hantzsch pyrrole synthesis for the preparation of substituted pyrrole-3-carboxylic acids and their derivatives. This powerful multicomponent reaction offers a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below cover both traditional batch synthesis and modern continuous flow techniques, offering flexibility for various research and development needs.

Introduction

The Hantzsch pyrrole synthesis, first reported by Arthur Hantzsch in 1890, is a classic multicomponent reaction that provides access to a wide variety of substituted pyrroles.[1] The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] This methodology is particularly valuable for the synthesis of pyrrole-3-carboxylic acid derivatives, which are key structural motifs in numerous biologically active molecules and approved drugs. Their prevalence in pharmaceuticals stems from their ability to act as scaffolds for kinase inhibitors and other targeted therapies.

Applications in Drug Development

Substituted pyrrole-3-carboxylic acids and their amide derivatives are privileged structures in medicinal chemistry, frequently found in compounds targeting key signaling pathways implicated in diseases such as cancer and inflammation.

Kinase Inhibition

Many pyrrole-containing compounds exhibit potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of kinases, these inhibitors can block downstream signaling and inhibit tumor growth and proliferation.

Key Signaling Pathways Targeted by Pyrrole Derivatives:

  • VEGFR-2 Signaling: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrole-based drugs function by inhibiting VEGFR-2.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibitors of this pathway are effective in treating cancers driven by mutations in genes like BRAF and RAS.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival. Its aberrant activation is common in many cancers, making it an attractive target for therapeutic intervention.

Reaction Mechanism and Workflow

The Hantzsch pyrrole synthesis proceeds through a series of well-established steps, initiated by the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Hantzsch_Mechanism beta_ketoester β-Ketoester enamine Enamine Intermediate beta_ketoester->enamine + Amine amine Amine (R-NH2) amine->enamine alpha_haloketone α-Haloketone imine_adduct Iminium Adduct alpha_haloketone->imine_adduct enamine->imine_adduct + α-Haloketone cyclic_intermediate Cyclized Intermediate imine_adduct->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - H2O, - H+

Caption: General mechanism of the Hantzsch pyrrole synthesis.

A typical experimental workflow for the synthesis and subsequent derivatization of pyrrole-3-carboxylic acids is depicted below.

Workflow start Starting Materials: β-Ketoester, α-Haloketone, Amine synthesis Hantzsch Pyrrole Synthesis (Batch or Flow) start->synthesis hydrolysis Ester Hydrolysis (if necessary) synthesis->hydrolysis purification1 Purification of Pyrrole-3-carboxylic Acid hydrolysis->purification1 derivatization Amide Coupling purification1->derivatization purification2 Purification of Pyrrole-3-carboxamide derivatization->purification2 analysis Characterization (NMR, MS, etc.) purification2->analysis

Caption: Experimental workflow for synthesis and derivatization.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted pyrrole-3-carboxylic acids and their precursors via the Hantzsch synthesis, including both batch and continuous flow methods.

Table 1: Batch Synthesis of Substituted Ethyl Pyrrole-3-carboxylates

EntryR⁴Yield (%)Reference
1HMeCOOEtMe45[2]
2HEtCOOEtMe49[2]
3Hn-PrCOOEtMe42[2]
4Hn-BuCOOEtMe35[2]
5Hn-PentylCOOEtMe28[2]
6MeMeCOOEtMe26[2]

Table 2: Continuous Flow Synthesis of Substituted Pyrrole-3-carboxylic Acids [3]

EntryR¹ (Amine)R² (β-Ketoester)R³ (α-Haloketone)ProductYield (%)
1Benzylt-Butyl acetoacetate2-Bromoacetophenone1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65
24-Methoxybenzylt-Butyl acetoacetate2-Bromoacetophenone1-(4-methoxybenzyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid68
3Cyclohexylmethylt-Butyl acetoacetate2-Bromoacetophenone1-(cyclohexylmethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid71
4Benzylt-Butyl acetoacetate2-Bromo-1-(4-chlorophenyl)ethanone1-benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid62
5Benzylt-Butyl 3-oxopentanoate2-Bromoacetophenone1-benzyl-2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid55

Experimental Protocols

Protocol 1: Batch Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid[3]

This protocol is adapted from the supplementary information of Herath and Cosford (2010) for the in-flask synthesis.

Materials:

  • tert-Butyl acetoacetate

  • Benzylamine

  • 2-Bromoacetophenone

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a solution of tert-butyl acetoacetate (1.0 equiv) and benzylamine (1.0 equiv) in DMF, add DIPEA (1.2 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 2-bromoacetophenone (1.0 equiv) in DMF to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the tert-butyl ester intermediate.

  • Dissolve the purified tert-butyl ester in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the final product, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. The reported yield for the in-flask synthesis is 40%.[3]

Protocol 2: Continuous Flow Synthesis of Substituted Pyrrole-3-carboxylic Acids[3]

This protocol describes a general method for the one-step continuous flow synthesis of pyrrole-3-carboxylic acids.

Equipment:

  • Microreactor system with at least two pumps and a heating unit (e.g., Syrris Africa or Asia system)

  • Back pressure regulator

Reagent Solutions:

  • Solution A: A solution of the primary amine (1.0 M) and DIPEA (1.2 M) in DMF.

  • Solution B: A solution of the β-ketoester (e.g., tert-butyl acetoacetate, 1.0 M) in DMF.

  • Solution C: A solution of the α-bromoketone (1.0 M) in DMF.

Procedure:

  • Set up the microreactor system with two pumps.

  • Pump Solution A and Solution B at equal flow rates into a T-mixer to form the enamine in situ.

  • The combined stream is then mixed with Solution C (pumped at an equal flow rate) at a second T-mixer.

  • The resulting reaction mixture is passed through a heated reactor coil (e.g., 10 mL) at a specified temperature (e.g., 200 °C) and residence time (e.g., 8 minutes). The HBr generated in situ facilitates the hydrolysis of the tert-butyl ester.[3]

  • The product stream is cooled and collected after passing through a back pressure regulator.

  • The collected solution is concentrated, and the crude product is purified by standard methods (e.g., recrystallization or chromatography).

Protocol 3: Synthesis of Pyrrole-3-carboxamides

Materials:

  • Substituted pyrrole-3-carboxylic acid

  • Amine (R-NH₂)

  • Coupling agents (e.g., EDC, HOBt, or HATU)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the pyrrole-3-carboxylic acid (1.0 equiv) in the anhydrous solvent.

  • Add the coupling agent (e.g., EDC, 1.2 equiv) and an activator (e.g., HOBt, 1.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) and the base (e.g., DIPEA, 2.0 equiv).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrrole-3-carboxylic acid derivatives in the context of drug development.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

MAPK_PI3K_Pathways GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor_MAPK Pyrrole-based MAPK Inhibitor Inhibitor_MAPK->MEK Inhibitor_PI3K Pyrrole-based PI3K/Akt Inhibitor Inhibitor_PI3K->PI3K

Caption: Overview of MAPK and PI3K/Akt signaling pathways.

References

Application Notes: Synthesis of Sunitinib Utilizing 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The chemical structure of Sunitinib is built upon a central pyrrole ring, which is condensed with a 5-fluorooxindole moiety. A critical starting material for the pyrrole portion of the molecule is 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives. This document outlines the synthetic pathway, experimental protocols, and relevant data for the synthesis of Sunitinib, focusing on the utilization of this key pyrrole intermediate.

Synthetic Pathway Overview

The synthesis of Sunitinib from this compound is not a direct condensation. The carboxylic acid must first be converted into a more complex intermediate, typically N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide . This key intermediate is then condensed with 5-fluoro-1,3-dihydro-indol-2-one in a Knoevenagel-type reaction to yield the Sunitinib base. The base is subsequently converted to its more stable and pharmaceutically acceptable malate salt.

The overall synthetic strategy involves several key transformations:

  • Amidation: The carboxylic acid group of the pyrrole is converted to a carboxamide by reacting it with N,N-diethylethylene-diamine.

  • Formylation: A formyl group (-CHO) is introduced at the C5 position of the pyrrole ring, which is essential for the subsequent condensation reaction. In some routes, formylation may precede amidation.

  • Condensation: The formylated pyrrole intermediate is condensed with 5-fluoro-1,3-dihydro-indol-2-one to form the Sunitinib base.

  • Salt Formation: The Sunitinib base is treated with L-malic acid to produce Sunitinib malate.

This multi-step approach allows for the construction of the complex Sunitinib molecule from relatively simple and commercially available starting materials.[2][3]

G cluster_0 Pyrrole Intermediate Synthesis cluster_1 Sunitinib Synthesis A 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid B Amidation with N,N-diethylethylene-diamine A->B Step 1 C 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide B->C D Vilsmeier-Haack Formylation C->D Step 2 E N-[2-(diethylamino)ethyl]-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide (Key Intermediate) D->E G Condensation (e.g., with Pyrrolidine) E->G F 5-fluoro-1,3-dihydro- indol-2-one F->G H Sunitinib Base G->H Step 3 I Salt Formation with L-Malic Acid H->I Step 4 J Sunitinib Malate (Final Product) I->J

Caption: General synthetic pathway for Sunitinib from the pyrrole carboxylic acid precursor.

Experimental Protocols

The following protocols are compiled from various optimized procedures reported in scientific literature and patents.[4][5][6]

Protocol 1: Synthesis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Key Intermediate)

This protocol combines the amidation and formylation steps.

  • Amidation:

    • To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran), add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) or dicyclohexylcarbodiimide (DCC).[5]

    • Slowly add 2-(diethylamino)ethylamine to the mixture at room temperature.

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by filtering any solid byproducts and removing the solvent under reduced pressure to obtain the crude amide.

  • Formylation (Vilsmeier-Haack Reaction):

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.

    • Add the crude amide from the previous step to the Vilsmeier reagent.

    • Heat the mixture until the reaction is complete (as monitored by TLC).

    • Carefully quench the reaction with an ice-cold aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to yield the pure formylated intermediate.

Protocol 2: Synthesis of Sunitinib Base via Condensation

  • Reaction Setup:

    • In a round-bottom flask, dissolve N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.8 g) and 5-fluoro-1,3-dihydro-indol-2-one (1 g) in methanol (20 ml).[4]

    • Add a catalytic amount of a base, such as pyrrolidine or piperidine. Some protocols may use an acid catalyst like methanolic hydrochloride.[4][5]

  • Reaction Execution:

    • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. A solid product should precipitate.

  • Isolation and Purification:

    • Filter the precipitated solid and wash it with cold methanol.

    • If an acid catalyst was used, the product will be the hydrochloride salt. Neutralize it with an aqueous ammonia solution (e.g., 25%) and stir for 30 minutes.[4]

    • Filter the resulting solid (Sunitinib base), wash thoroughly with water, and dry under vacuum to yield the final product.

Protocol 3: Preparation of Sunitinib Malate

  • Salt Formation:

    • Suspend the synthesized Sunitinib base (1.0 g) in a suitable solvent, such as methyl isobutyl ketone (10 ml) or methanol.[4]

    • Add L-malic acid (approx. 0.36 g) to the suspension.

    • Stir the mixture at room temperature for 2-3 hours or heat to 50-55 °C for 2 hours to ensure complete salt formation.[4]

  • Isolation:

    • Filter the resulting solid product.

    • Wash the filter cake with a small amount of the reaction solvent or an anti-solvent like ethanol.

    • Dry the product under vacuum at 75-80 °C to obtain pure Sunitinib malate.[4]

Data Presentation

The efficiency of the synthesis is measured by reaction yield and product purity. The following tables summarize quantitative data from various reported synthetic routes.

Table 1: Reported Yields for Sunitinib Synthesis Steps

Reaction StepStarting MaterialsProductReported Yield (%)Reference
Overall SynthesisAcetyl ethyl acetate, etc.Sunitinib67.3%[2]
CondensationFormyl-pyrrole amide & 5-fluoro-oxindoleSunitinib Base>78%[5]
CondensationKey acid aldehyde & 5-fluorooxindoleSunitinib81%[3]
Salt FormationSunitinib Base & L-Malic AcidSunitinib Malate>91%[5]

Table 2: Purity Data for Sunitinib and its Malate Salt

CompoundPurity MethodReported Purity (%)Reference
Sunitinib BaseHPLC99.0%[4]
Sunitinib BaseHPLC>99.75%[5]
Sunitinib MalateHPLC99.6%[4]
Sunitinib MalateHPLC>99.7%[5]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the crucial condensation and salt formation steps.

G cluster_salt Salt Formation start Start reagents 1. Combine Intermediates - Formyl-Pyrrole Amide - 5-Fluoro-oxindole - Methanol - Catalyst (e.g., Pyrrolidine) start->reagents reflux 2. Reflux Reaction (2-4 hours) reagents->reflux monitor 3. Monitor Progress (via TLC) reflux->monitor cool 4. Cool to Room Temp (Precipitation Occurs) monitor->cool filter_base 5. Filter Solid (Sunitinib Base) cool->filter_base wash_base 6. Wash with Cold Methanol filter_base->wash_base neutralize 7. Neutralize (if needed) with aq. Ammonia wash_base->neutralize dry_base 8. Dry Under Vacuum neutralize->dry_base suspend 9. Suspend Sunitinib Base in Solvent (MIBK) dry_base->suspend add_acid 10. Add L-Malic Acid suspend->add_acid stir 11. Stir or Heat (e.g., 2h @ 55°C) add_acid->stir filter_malate 12. Filter Product (Sunitinib Malate) stir->filter_malate wash_malate 13. Wash with Ethanol filter_malate->wash_malate dry_malate 14. Dry Under Vacuum (75-80°C) wash_malate->dry_malate end End dry_malate->end

Caption: Laboratory workflow for the synthesis of Sunitinib base and its malate salt.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from the scaffold of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This document outlines synthetic strategies, protocols for antimicrobial and cytotoxicity evaluation, and summarizes available activity data to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound core represents a versatile starting point for the synthesis of diverse derivatives with the potential for significant antimicrobial efficacy. This document serves as a practical guide for researchers aiming to explore this chemical space.

Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxamide Derivatives

A common and effective strategy to develop antimicrobial agents from this compound is the synthesis of N-substituted carboxamide derivatives. This approach allows for the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity.

General Workflow for Synthesis

Synthesis Workflow A This compound B Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C E Amide Coupling Reaction C->E D Primary or Secondary Amine (R1R2NH) D->E F N-substituted 2,4-dimethyl-1H-pyrrole-3-carboxamide Derivative E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of N-substituted 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-2,4-dimethyl-1H-pyrrole-3-carboxamides

This protocol describes a general method for the synthesis of N-aryl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and Hydroxybenzotriazole (HOBt)

  • Substituted aniline

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid (Method A: Acyl Chloride):

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Activation of the Carboxylic Acid (Method B: EDC/HOBt Coupling):

    • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes.

  • Amide Coupling:

    • To the solution containing the activated carboxylic acid (from step 1 or 2), add the substituted aniline (1 equivalent) and a base such as TEA or DIPEA (2 equivalents).

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified compound by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Testing Workflow A Prepare Stock Solutions of Test Compounds C Serial Dilution of Compounds in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland standard) D Inoculate wells with Microbial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized pyrrole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Positive control antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized compounds and control drugs in DMSO (e.g., at 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrole derivatives reported in the literature. Note that the specific derivatives and tested organisms vary between studies.

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrrole-3-carboxamide derivativesStaphylococcus aureus3.12 - 12.5[2]
Escherichia coli3.12 - 12.5[2]
1,2,3,4-tetrasubstituted pyrrolesStaphylococcus aureus> Tetracycline[3]
Bacillus cereus> Tetracycline[3]
Pyrrole-2-carboxamide derivativesMycobacterium tuberculosis H37Rv< 0.016 - 0.09[4]
Fused pyrrole derivativesStaphylococcus aureus30 - 35[5]
Bacillus subtilis31 - 33[5]
Candida albicans-[5]
4-(1,3,4-thiadiazol-2-yl)pyrrolesKlebsiella pneumoniae31.25[6]
Pyrrole-based chalconesEnterococcus faecalis100
Candida krusei25 - 50

Note: This table is a compilation from multiple sources and direct comparison may not be possible due to variations in experimental conditions.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antimicrobial agents against mammalian cells to ensure their selectivity and safety. The MTT assay is a widely used colorimetric method for this purpose.

Workflow for Cytotoxicity Testing

Cytotoxicity Testing Workflow A Seed Mammalian Cells in 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serial dilutions of Test Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 Value H->I

Caption: Workflow for determining the cytotoxicity (IC50) of compounds using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, Vero, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cytotoxicity Data

The following table presents a summary of the half-maximal inhibitory concentration (IC₅₀) values for some pyrrole derivatives against various cell lines.

Compound TypeCell LineIC₅₀ (µM)Reference
Marinopyrrole AMDA-MB-468 (Breast Cancer)2[7]
Metastatic Melanoma2.2 - 5.0[7]
HCT-116 (Colon Cancer)~9[7]
Pyrrole derivativesLoVo (Colon Cancer)19.06 - 41.62 (at 200µM & 100µM)[8]
SK-OV-3 (Ovarian Cancer)35.27 - 54.93 (at 400µM)[8]
Isatin-pyrrole derivativesHepG2 (Liver Cancer)0.47[9]
Pyrrole-2-carboxamide derivativesVero (Normal Kidney)11.8 to > 64[4]
β-keto-1,2,3-triazole derivativesMCF-7 (Breast Cancer)>39.3[10]
MRC-5 (Normal Lung)No cytotoxic activity[10]

Note: This table is a compilation from multiple sources. Direct comparison may not be possible due to variations in cell lines and experimental conditions.

Potential Mechanisms of Action

The precise mechanism of action for antimicrobial agents derived from this compound is not yet fully elucidated and may vary depending on the specific derivative. However, studies on related pyrrole-containing compounds suggest several potential targets:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some pyrrole derivatives have been shown to inhibit these essential bacterial enzymes, which are involved in DNA replication, repair, and transcription. This leads to disruption of DNA synthesis and ultimately cell death.[2]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some pyrrole derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and cell lysis.

  • Inhibition of Mycobacterial Enzymes: Certain pyrrole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[4]

  • Inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP): Docking studies have suggested that some N-arylpyrrole derivatives may act by inhibiting UPPP, an enzyme involved in the bacterial cell wall synthesis pathway.[11]

Further research, including enzymatic assays, molecular docking studies, and analysis of resistance development, is necessary to elucidate the specific mechanisms of action for novel derivatives of this compound.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its derivatives, coupled with the potential for potent and broad-spectrum antimicrobial activity, makes this an attractive area for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new pyrrole-based compounds in the ongoing search for effective solutions to combat antimicrobial resistance.

References

Flow Chemistry Approaches for the Synthesis of Pyrrole-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-3-carboxylic acid and its derivatives are key structural motifs in a wide range of biologically active compounds and pharmaceuticals. Traditional batch synthesis of these molecules often involves multiple steps, harsh reaction conditions, and challenging purification procedures. Continuous flow chemistry has emerged as a powerful technology to overcome these limitations, offering enhanced reaction control, improved safety, and greater efficiency. This document provides detailed application notes and protocols for the synthesis of pyrrole-3-carboxylic acid using various flow chemistry methods.

One-Step Hantzsch-Type Synthesis in Continuous Flow

A highly efficient one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed based on the Hantzsch pyrrole synthesis. This method utilizes the in-situ hydrolysis of a tert-butyl ester, facilitated by the hydrogen bromide (HBr) byproduct generated during the pyrrole ring formation.[1][2][3] This approach streamlines the synthesis process, eliminating the need for isolation of intermediates.[1][2][3]

Signaling Pathway Diagram

Hantzsch_Synthesis cluster_reagents Reagent Streams cluster_reactor Microreactor cluster_products Output R1 tert-Butyl Acetoacetate + Primary Amine Mixer T-Mixer R1->Mixer R2 α-Bromoketone R2->Mixer Reactor Heated Coil Reactor (e.g., 200°C, 8 min residence time) Mixer->Reactor Hantzsch Reaction & in-situ Hydrolysis Product Pyrrole-3-carboxylic Acid Reactor->Product Byproducts tert-Butanol + H₂O Reactor->Byproducts

Caption: Hantzsch-type synthesis of pyrrole-3-carboxylic acid in a flow reactor.

Quantitative Data
EntryPrimary Amineα-BromoketoneTemperature (°C)Residence Time (min)Yield (%)
1Benzylamine2-Bromoacetophenone200865
2Cyclohexylamine2-Bromoacetophenone200858
3Aniline2-Bromoacetophenone200845
4Benzylamine2-Bromo-1-(4-chlorophenyl)ethanone200862
5Benzylamine2-Bromopropiophenone200855

Note: This data is representative of the yields that can be achieved with this method.[2]

Experimental Protocol

Materials:

  • Syrris Africa or similar microreactor system

  • Two syringe pumps

  • Glass microreactor chip (e.g., 270 µL)

  • Back pressure regulator (e.g., 40 psi)

  • tert-Butyl acetoacetate

  • Primary amine (e.g., benzylamine)

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of tert-butyl acetoacetate (1.0 M) and the primary amine (1.0 M) in DMF.

    • Solution B: Prepare a solution of the α-bromoketone (1.0 M) in DMF.

  • System Setup:

    • Assemble the microreactor system with two pumps, a T-mixer, the microreactor chip, and a back pressure regulator.

    • Immerse the microreactor chip in a heat bath set to the desired temperature (e.g., 200°C).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 16.875 µL/min each for an 8-minute residence time in a 270 µL reactor) into the T-mixer.

    • The combined stream flows through the heated microreactor.

    • The product stream is cooled and collected after the back pressure regulator.

  • Work-up and Purification:

    • The collected crude product is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield the pure pyrrole-3-carboxylic acid.

Paal-Knorr Synthesis in Continuous Flow

The Paal-Knorr synthesis provides an alternative route to the pyrrole core by condensing a 1,4-dicarbonyl compound with a primary amine. This method can be adapted to a continuous flow process, offering advantages in terms of safety and scalability, particularly for exothermic reactions. While direct synthesis of pyrrole-3-carboxylic acid via this method in flow is less documented, the synthesis of corresponding pyrrole esters is feasible, which can then be hydrolyzed to the carboxylic acid in a subsequent step.

Experimental Workflow Diagram

Paal_Knorr_Workflow cluster_reagents Reagent Streams cluster_reactor Flow Reactor cluster_products Output R1 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) Mixer T-Mixer R1->Mixer R2 Primary Amine (e.g., Aniline) R2->Mixer Reactor Packed-Bed Reactor (e.g., Amberlyst-15) or Heated Coil Reactor Mixer->Reactor Paal-Knorr Condensation Product N-Substituted Pyrrole Reactor->Product Hydrolysis Batch Hydrolysis (if starting with ester) Product->Hydrolysis FinalProduct Pyrrole-3-carboxylic Acid Hydrolysis->FinalProduct

Caption: Paal-Knorr synthesis of a pyrrole precursor in a flow reactor.

Quantitative Data for N-Substituted Pyrrole Synthesis
1,4-Dicarbonyl CompoundAmineCatalystTemperature (°C)Flow Rate (mL/min)Yield (%)
2,5-HexanedioneAnilineAmberlyst-151000.2>90
2,5-HexanedioneBenzylamineAmberlyst-151000.2>90
2,5-HexanedioneEthanolamineNone204.0 (total)~100

Note: This data is for the synthesis of N-substituted pyrroles. Subsequent hydrolysis would be required to obtain the carboxylic acid.

Experimental Protocol (Adapted for Pyrrole Ester Synthesis)

Materials:

  • Flow reactor system with a packed-bed column or a heated coil reactor.

  • Syringe pump.

  • 1,4-dicarbonyl compound with a precursor to the carboxylic acid group (e.g., a keto-ester).

  • Primary amine.

  • Solid acid catalyst (e.g., Amberlyst-15) if using a packed-bed reactor.

  • Solvent (if not solvent-free).

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the 1,4-dicarbonyl compound and the primary amine in a suitable solvent, or use them neat if they are liquids.

  • System Setup:

    • If using a packed-bed reactor, pack a column with the solid acid catalyst.

    • Connect the reagent reservoir to the pump and the pump to the reactor.

    • Heat the reactor to the desired temperature (e.g., 100°C).

  • Reaction Execution:

    • Pump the reagent mixture through the heated reactor at the desired flow rate.

    • Collect the product stream.

  • Work-up and Purification:

    • The collected crude product is concentrated.

    • The resulting pyrrole ester is purified by column chromatography.

  • Hydrolysis (Separate Step):

    • The purified pyrrole ester is then hydrolyzed to the corresponding pyrrole-3-carboxylic acid using standard batch procedures (e.g., using NaOH or LiOH).

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful method for constructing the pyrrole ring from tosylmethyl isocyanide (TosMIC) and a Michael acceptor. While flow chemistry protocols for this reaction are less common, the principles can be adapted to a microreactor setup. This method typically yields 3,4-disubstituted pyrroles. To obtain a pyrrole-3-carboxylic acid, the Michael acceptor would need to contain an ester group at the appropriate position, which can be subsequently hydrolyzed.

Logical Relationship Diagram

Van_Leusen_Logic Start Starting Materials: - TosMIC - α,β-Unsaturated Ester - Base Step1 Michael Addition Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination of Tosyl Group Step2->Step3 Intermediate Pyrrole-3-carboxylate Step3->Intermediate FinalStep Hydrolysis Intermediate->FinalStep Product Pyrrole-3-carboxylic Acid FinalStep->Product

Caption: Logical steps in the Van Leusen synthesis of pyrrole-3-carboxylic acid.

Experimental Protocol (Conceptual Flow Adaptation)

Materials:

  • Microreactor system with at least two pumps and a T-mixer.

  • Heated coil reactor.

  • Tosylmethyl isocyanide (TosMIC).

  • An appropriate α,β-unsaturated ester (e.g., ethyl acrylate).

  • A strong base (e.g., sodium hydride or DBU) in a suitable solvent (e.g., THF/DMSO).

Procedure:

  • Reagent Preparation:

    • Solution A: A solution of TosMIC and the α,β-unsaturated ester in an anhydrous solvent.

    • Solution B: A solution of the base in an anhydrous solvent.

  • System Setup:

    • Configure the microreactor system for a two-component reaction.

    • Ensure the system is inert and dry.

  • Reaction Execution:

    • Pump Solution A and Solution B into a T-mixer at appropriate flow rates to ensure the desired stoichiometry.

    • Pass the combined stream through the heated coil reactor. The temperature and residence time will need to be optimized for the specific substrates.

    • Collect the product stream in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification:

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude pyrrole-3-carboxylate by column chromatography.

  • Hydrolysis:

    • Hydrolyze the purified ester to the carboxylic acid using standard procedures.

Conclusion

Continuous flow chemistry offers significant advantages for the synthesis of pyrrole-3-carboxylic acids and their derivatives. The one-step Hantzsch-type synthesis is a particularly efficient method, providing direct access to the target compounds. The Paal-Knorr and Van Leusen reactions, while requiring a subsequent hydrolysis step, are also amenable to flow conditions and provide alternative synthetic routes. The protocols and data presented herein serve as a guide for researchers to implement these modern synthetic techniques in their own laboratories, accelerating the discovery and development of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the synthesis of an ester precursor, typically ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by hydrolysis to the carboxylic acid. The key synthetic routes for the pyrrole ring formation are the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis. A direct approach using a continuous flow Hantzsch synthesis with in-situ hydrolysis of a tert-butyl ester has also been reported.[1][2][3]

Q2: I am getting a low yield in my Knorr synthesis of the ethyl ester precursor. What are the likely causes?

A2: Low yields in the Knorr synthesis can stem from several factors. A primary challenge is the instability of the α-amino ketone intermediate, which can self-condense.[4] To mitigate this, it is often generated in situ from a more stable precursor like an α-oximino ketone. Other factors include suboptimal reaction temperature, incorrect stoichiometry of reactants, and the purity of the starting materials. Careful control of the reduction conditions of the oximino intermediate is also crucial.

Q3: During the Paal-Knorr synthesis, I am observing a significant amount of a byproduct. What is it likely to be and how can I minimize its formation?

A3: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan. This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine. To minimize furan formation, it is crucial to control the acidity of the reaction medium. Operating at a pH above 3 is generally recommended. Using an excess of the amine can also favor the pyrrole formation over the furan byproduct.[5][6]

Q4: My crude product after the Paal-Knorr reaction is a dark, tarry material that is difficult to purify. What is causing this?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To address this, consider lowering the reaction temperature and using a milder acid catalyst, or even performing the reaction under neutral conditions.

Q5: What are the recommended methods for purifying the final this compound?

A5: Purification of the final product is typically achieved through recrystallization. After hydrolysis of the ester precursor, the carboxylic acid is usually precipitated by acidifying the reaction mixture. The collected solid can then be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.[7][8] Column chromatography can also be employed if recrystallization does not provide the desired purity.

Troubleshooting Guides

Knorr Pyrrole Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Issue Potential Cause Troubleshooting Steps
Low Yield Self-condensation of α-amino ketone intermediate.Generate the α-amino ketone in situ from an α-oximino ketone precursor using a reducing agent like zinc dust in acetic acid.[8]
Incomplete reaction.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Optimize reaction time and temperature.
Suboptimal temperature control during nitrosation and reduction.Maintain a low temperature (e.g., below 10°C) during the formation of the α-oximino ketone. Control the exothermic reduction step with an ice bath.[4]
Product is difficult to isolate Product is soluble in the workup solvent.After reaction completion, pour the hot mixture into a large volume of cold water to precipitate the product.[4]
Impure Product Side reactions due to impure starting materials.Use freshly purified reagents, particularly the β-ketoester.
Incomplete hydrolysis of intermediates.Ensure sufficient reaction time and appropriate temperature during the final reflux step.
Paal-Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Issue Potential Cause Troubleshooting Steps
Low Yield Formation of furan byproduct.Maintain the reaction pH above 3. Use a milder acid catalyst (e.g., acetic acid) instead of a strong mineral acid.[5]
Poorly reactive starting materials.Consider using a more nucleophilic amine. For sterically hindered dicarbonyls, longer reaction times or higher temperatures may be necessary, but monitor for degradation.
Formation of Tarry Byproducts Polymerization of reactants or product.Lower the reaction temperature. Use a milder or catalytic amount of acid.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. Gradually increase the temperature or reaction time, being mindful of potential side reactions.
Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Issue Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient base or reaction time.Use a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.[7] Monitor the reaction by TLC until the starting ester is fully consumed.
Steric hindrance around the ester group.Increase the reaction temperature (reflux) and/or reaction time.
Low Yield of Carboxylic Acid Decarboxylation of the product.Avoid excessively harsh basic or acidic conditions during workup. Pyrrole-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in acidic solutions.[4][9]
Product loss during workup.Carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Wash the precipitate with cold solvent to minimize dissolution.
Product is difficult to precipitate Incorrect pH for precipitation.Slowly add acid to the cooled reaction mixture and monitor the pH. The optimal pH for precipitation may need to be determined empirically.

Quantitative Data

Comparison of Pyrrole Synthesis Methods

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid25 - 10015 min - 24 h>60, often 80-95[1]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[1]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableOften moderate, can be <50[1]

Yield Data for Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Synthesis

Synthesis RouteKey ReactantsYield (%)Reference
Decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid90-98.5[10]
From 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester, HCl77.3[10]

Experimental Protocols

Protocol 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (a precursor to the target molecule)

This protocol describes the synthesis of a common precursor which can be subsequently converted to this compound.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite

  • Zinc dust

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes.[4]

  • To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust (2.0 equivalents) while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[4]

  • After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.

  • Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and air dry.

  • Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[4]

Protocol 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol

  • Water

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.

  • Add a solution of a strong base, such as 5N KOH solution, to the mixture.[7]

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the mixture with HCl solution to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

Knorr_Synthesis_Workflow start Start reagents Ethyl Acetoacetate + Glacial Acetic Acid start->reagents nitrosation Nitrosation (NaNO2, <10°C) reagents->nitrosation oximino In situ formation of α-Oximino Ketone nitrosation->oximino reduction Reduction & Cyclization (Zinc dust, <40°C then reflux) oximino->reduction precipitation Precipitation (Pour into cold water) reduction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure Pyrrole Ester recrystallization->product

Caption: Experimental workflow for the Knorr Pyrrole Synthesis.

Paal_Knorr_Troubleshooting start Paal-Knorr Synthesis Issue low_yield Low Yield start->low_yield tarry_product Tarry Product start->tarry_product incomplete_reaction Incomplete Reaction start->incomplete_reaction furan Furan Byproduct? low_yield->furan polymerization Polymerization? tarry_product->polymerization conditions Suboptimal Conditions? incomplete_reaction->conditions solution1 Adjust pH > 3 Use excess amine furan->solution1 Yes solution2 Lower Temperature Use milder catalyst polymerization->solution2 Yes solution3 Increase Temperature/Time Monitor by TLC conditions->solution3 Yes

Caption: Troubleshooting logic for the Paal-Knorr Synthesis.

Hydrolysis_Workflow start Start ester Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate start->ester saponification Saponification (KOH/NaOH, MeOH/H2O, Reflux) ester->saponification carboxylate Potassium/Sodium Pyrrole-3-carboxylate saponification->carboxylate acidification Acidification (HCl) carboxylate->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid drying->product

References

common side reactions in Paal-Knorr pyrrole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions and challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Paal-Knorr reaction is resulting in a very low yield and a complex mixture of products. What are the general factors I should investigate first?

A1: Low yields and the formation of product mixtures are common issues that can often be traced back to fundamental reaction parameters. Before investigating specific side reactions, ensure the following are optimized:

  • Purity of Starting Materials : Impurities in the 1,4-dicarbonyl compound or the amine can lead to unwanted side reactions. It is highly recommended to use freshly purified reagents.[1]

  • Stoichiometry of Reactants : An incorrect ratio of the dicarbonyl compound to the amine can result in the incomplete conversion of the limiting reagent.[1] An excess of the amine is often used.[2]

  • Reaction Conditions : Temperature, reaction time, and solvent choice are critical variables that should be carefully optimized for your specific substrates.[1] Harsh conditions, such as prolonged heating in strong acid, can degrade sensitive functional groups.[3]

  • Presence of Moisture : Certain Paal-Knorr reactions are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial for success.[1]

Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?

A2: The formation of a furan byproduct is the most prevalent side reaction in the Paal-Knorr pyrrole synthesis.[1] This occurs via a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, which does not involve the amine.[1]

Avoidance Strategies:

  • Control Acidity : This is the most critical factor. The pyrrole synthesis is favored under neutral or weakly acidic conditions.[2] Using strong acids or allowing the pH to drop below 3 will significantly favor the formation of furan byproducts.[2]

    • Consider using a weak acid like acetic acid, which can serve as both the catalyst and the solvent.[1]

    • Avoid using amine/ammonium hydrochloride salts, which can create overly acidic conditions.[3]

  • Amine Concentration : Use a sufficient concentration or an excess of the amine to ensure the pathway leading to the pyrrole is kinetically favored over the intramolecular cyclization of the diketone.[2]

dot

G Paal-Knorr Synthesis: Pyrrole vs. Furan Pathways cluster_main Desired Pyrrole Pathway cluster_side Furan Side Reaction Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Amine Dicarbonyl_side 1,4-Dicarbonyl Compound Amine Primary Amine (R-NH2) CyclizedIntermediate 2,5-Dihydroxy- tetrahydropyrrole Derivative Hemiaminal->CyclizedIntermediate Intramolecular Attack Pyrrole Substituted Pyrrole CyclizedIntermediate->Pyrrole - 2H2O Enol Enol Intermediate Dicarbonyl_side->Enol Enolization (Acid-Catalyzed) CyclizedHemiacetal Cyclized Hemiacetal Enol->CyclizedHemiacetal Intramolecular Attack Furan Furan Byproduct CyclizedHemiacetal->Furan - H2O G Start Low Pyrrole Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Yes Purify Action: Purify Reagents (Distillation/Recrystallization) CheckPurity->Purify No FuranCheck Furan Byproduct Observed? CheckConditions->FuranCheck Yes Optimize Action: Optimize Conditions (Titrate Temp/Time) CheckConditions->Optimize No IncompleteCheck Incomplete Reaction/ Steric Hindrance? FuranCheck->IncompleteCheck No ReduceAcidity Action: Reduce Acidity (Use Weak Acid, e.g., AcOH) FuranCheck->ReduceAcidity Yes IncreaseReactivity Action: Increase Reactivity (Microwave, Higher Temp, Alternative Catalyst) IncompleteCheck->IncreaseReactivity Yes Success Improved Yield IncompleteCheck->Success No (Re-evaluate Substrate) Purify->CheckConditions Optimize->FuranCheck ReduceAcidity->Success IncreaseReactivity->Success

References

Technical Support Center: Purification of 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored solid. Is this normal?

A1: Yes, it is common for crude pyrrole derivatives to appear as colored solids, often ranging from yellow-brown to darker shades. This coloration is typically due to the presence of oxidized or polymeric impurities formed during the synthesis and work-up. The goal of the purification process is to remove these colored byproducts.

Q2: What are the most common impurities I should be aware of when purifying this compound?

A2: Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include the corresponding ethyl ester (ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) if the synthesis involves hydrolysis.

  • Side-products from synthesis: These can vary based on the specific reaction used to prepare the pyrrole ring.

  • Polymeric and oxidized byproducts: Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.

  • Residual solvents: Solvents used in the reaction and work-up may be present in the crude product.

  • Decarboxylation product: Under harsh acidic or high-temperature conditions, the carboxylic acid group may be lost, leading to the formation of 2,4-dimethyl-1H-pyrrole.[1][2][3][4]

Q3: How should I store purified this compound to maintain its purity?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and kept in a cool, dry place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated. - The product has "oiled out" (formed a liquid layer instead of crystals).- Concentrate the solution by evaporating some of the solvent. - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound. - If the product has oiled out, redissolve it by heating and allow it to cool more slowly. You may also need to add a small amount of a co-solvent.
Low recovery of purified product. - The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Choose a different solvent or a solvent mixture where the compound has lower solubility when cold. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored or appear impure. - The recrystallization solvent did not effectively remove colored impurities. - The compound degraded during heating.- Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product). - Avoid prolonged heating. - A second recrystallization may be necessary.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of the product from impurities (streaking or overlapping bands). - Inappropriate solvent system (eluent). - The compound is interacting too strongly with the silica gel (an acidic stationary phase). - The column was overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) first. For carboxylic acids, adding a small amount of a polar solvent like methanol and a small amount of acetic or formic acid to the eluent can improve peak shape.[5] - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.[6] - Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product does not elute from the column. - The eluent is not polar enough. - The compound has decomposed on the silica gel.- Gradually increase the polarity of the eluent. A common solvent system for acidic compounds is a gradient of ethyl acetate in hexanes, followed by the addition of methanol. - Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider an alternative purification method or use a less acidic stationary phase like alumina.
Product elutes too quickly with the solvent front. - The eluent is too polar.- Start with a less polar eluent system.
Acid-Base Extraction Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Incomplete precipitation of the product upon acidification. - The pH of the aqueous solution is not low enough to fully protonate the carboxylate. - The product has some solubility in the acidic aqueous solution.- Check the pH with pH paper and add more acid if necessary to ensure a pH of around 3-4.[7] - Cool the solution in an ice bath to decrease the solubility of the product. - If the product remains in solution, it may need to be extracted back into an organic solvent.[7]
Formation of an emulsion during extraction. - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel instead of shaking it vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period.
Low recovery after extraction and precipitation. - The product is partially soluble in the aqueous layer. - Incomplete extraction from the organic layer.- Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylic acid. - After acidification, if precipitation is incomplete, perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized based on the impurities present. A mixture of ethanol and water is often a good starting point for polar compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If a single solvent is used and the solution is clear, proceed to step 6. If a solvent mixture (e.g., ethanol/water) is used, add the second solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the first solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, you may consider adding a small amount of activated carbon and heating for a few minutes before proceeding.

  • Perform a hot filtration if any insoluble impurities are present.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of acetic acid or methanol)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Choose an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures. A good starting point is a mixture of hexanes and ethyl acetate. For this carboxylic acid, an eluent system that gives an Rf value of 0.2-0.3 for the product is ideal. Adding 0.5-1% acetic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the TLC plate and column.

  • Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Add a thin layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Carefully add the eluent to the top of the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction Protocol

This method is effective for separating the acidic target compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • An organic solvent (e.g., ethyl acetate or diethyl ether)

  • Aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution)[8]

  • Aqueous acidic solution (e.g., 1 M hydrochloric acid)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.

  • Add an aqueous basic solution (e.g., 1 M NaOH) to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with the aqueous base to ensure all the carboxylic acid has been transferred to the aqueous phase.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add an aqueous acidic solution (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~3-4), which should cause the purified carboxylic acid to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

Data Presentation

Table 1: Physical Properties of this compound and its Ethyl Ester

PropertyThis compoundEthyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate
Molecular Formula C₇H₉NO₂[9]C₉H₁₃NO₂[10]
Molecular Weight 139.15 g/mol [9]167.21 g/mol [11]
Appearance SolidPale-gray solid[11]
Melting Point Not specified75-76 °C[11]
Solubility Soluble in many organic solvents, solubility in water is pH-dependent.Soluble in DMSO, slightly soluble in chloroform and methanol.

Table 2: Typical Purification Outcomes (Qualitative)

Purification MethodExpected Purity ImprovementTypical Recovery RangeKey Considerations
Recrystallization Good to Excellent60-90%Highly dependent on solvent choice and impurity profile.
Column Chromatography Excellent50-85%Can be time-consuming but offers high resolution. Compound stability on silica should be checked.
Acid-Base Extraction Good70-95%Effective for removing neutral and basic impurities.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (with aq. base) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification by acid-base extraction.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem? start->recrystallization column Column Chromatography Problem? start->column extraction Acid-Base Extraction Problem? start->extraction no_crystals No Crystals Forming recrystallization->no_crystals Yes low_yield_recryst Low Yield recrystallization->low_yield_recryst Yes poor_sep Poor Separation column->poor_sep Yes no_elution No Elution column->no_elution Yes incomplete_precip Incomplete Precipitation extraction->incomplete_precip Yes emulsion Emulsion Formation extraction->emulsion Yes sol1 Concentrate solution Add seed crystal no_crystals->sol1 sol2 Change solvent Minimize solvent volume low_yield_recryst->sol2 sol3 Optimize eluent Deactivate silica poor_sep->sol3 sol4 Increase eluent polarity no_elution->sol4 sol5 Check pH Back-extract incomplete_precip->sol5 sol6 Add brine Gently mix emulsion->sol6

References

Technical Support Center: Regioselective Functionalization of Dimethylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of dimethylpyrroles. It is designed for researchers, scientists, and drug development professionals to facilitate smoother experimentation and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of a dimethylpyrrole resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?

A1: Low or no yield in the Friedel-Crafts acylation of dimethylpyrroles can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Cause 1: Inactive Lewis Acid Catalyst. The Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is highly sensitive to moisture.[1] Contamination with water will deactivate the catalyst, halting the reaction.

    • Troubleshooting:

      • Use freshly opened or properly stored anhydrous Lewis acids.[1]

      • Ensure all glassware is oven-dried or flame-dried before use.[1]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause 2: Pyrrole Polymerization. Dimethylpyrroles are electron-rich heterocycles and are highly susceptible to polymerization under strongly acidic conditions, especially at elevated temperatures. This is a very common side reaction.[1]

    • Troubleshooting:

      • Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or lower) before introducing the acylating agent.[1]

      • Consider using a milder Lewis acid. While AlCl₃ is common, catalysts like SnCl₄ can be effective and reduce polymerization.[1]

      • Use an N-protecting group on the pyrrole, such as a tosyl (Ts) group. These groups reduce the electron density of the ring, making it less prone to polymerization.[1]

  • Cause 3: Deactivated Pyrrole Substrate. If your dimethylpyrrole substrate has strongly electron-withdrawing groups, it may be too deactivated to undergo Friedel-Crafts acylation under standard conditions.[1]

    • Troubleshooting:

      • Increase the reaction temperature, but be mindful of potential polymerization.[1]

      • Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride).[1]

      • Employ a stronger Lewis acid, but balance this with the risk of polymerization.[1]

Issue 2: Poor Regioselectivity in Electrophilic Substitution

Q2: My reaction (Vilsmeier-Haack or Friedel-Crafts) on a dimethylpyrrole produced a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity in the electrophilic substitution of dimethylpyrroles is primarily governed by the position of the methyl groups and the reaction conditions.

  • Understanding Directing Effects: Methyl groups are electron-donating and generally direct electrophilic attack to the ortho and para positions.[2] In the context of a pyrrole ring, this translates to a preference for substitution at the adjacent α- or β-positions.

    • 2,5-Dimethylpyrrole: The α-positions (C2 and C5) are blocked by methyl groups. Therefore, electrophilic substitution is strongly directed to the β-positions (C3 and C4).

    • 2,4-Dimethylpyrrole: The methyl groups activate the ring. The C5 position is the most sterically accessible and electronically favored position for electrophilic attack. The C3 position is also activated but may be slightly less favored.

  • Troubleshooting Poor Regioselectivity:

    • For 2,5-Dimethylpyrrole (Targeting C3): This substrate inherently favors C3 functionalization. If you are observing other products, it could be due to side reactions.

      • Action: Re-evaluate your reaction conditions to minimize polymerization or other side reactions as detailed in Issue 1.

    • For 2,4-Dimethylpyrrole (Targeting a specific position):

      • To favor C5-acylation: Standard Friedel-Crafts or Vilsmeier-Haack conditions will generally favor the C5 position.

      • To favor C3-acylation: This is more challenging. Consider using a bulky N-protecting group like triisopropylsilyl (TIPS) to sterically hinder the C5 position and promote attack at C3.[1]

    • Influence of the N-Substituent:

      • Unprotected (N-H) or N-alkyl pyrroles generally favor C2 (or C5) acylation.[1]

      • Electron-withdrawing N-protecting groups (e.g., tosyl) can direct acylation to the C3 position.[1]

    • Choice of Lewis Acid and Solvent (for N-sulfonylated pyrroles):

      • A strong Lewis acid like AlCl₃ tends to favor the 3-acyl product .[3]

      • Weaker Lewis acids like SnCl₄ or BF₃·OEt₂ often lead to the 2-acyl isomer as the major product.[1][3]

      • Solvents like dichloromethane and 1,2-dichloroethane with AlCl₃ give high selectivity for the 3-acyl product .[1]

Issue 3: Polymerization during Vilsmeier-Haack Formylation

Q3: During the Vilsmeier-Haack formylation of my dimethylpyrrole, I observed significant formation of a dark, insoluble polymer. How can I prevent this?

A3: Polymerization is a common side reaction in the Vilsmeier-Haack formylation of electron-rich pyrroles. The Vilsmeier reagent is highly electrophilic and can initiate polymerization.

  • Troubleshooting:

    • Temperature Control: Maintain a low temperature (typically 0 °C) during the addition of the Vilsmeier reagent to the pyrrole solution.

    • Order of Addition: Add the pre-formed Vilsmeier reagent dropwise to the solution of the dimethylpyrrole. This ensures that the pyrrole is not exposed to a large excess of the formylating agent at any given time.

    • N-Protection: As with Friedel-Crafts acylation, using an electron-withdrawing protecting group on the nitrogen can reduce the nucleophilicity of the pyrrole ring and decrease its propensity to polymerize.

Data Presentation: Regioselectivity in Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

The choice of Lewis acid and its concentration can significantly impact the regioselectivity of Friedel-Crafts acylation on N-protected pyrroles. The following table summarizes the effect of different Lewis acids on the acylation of N-p-toluenesulfonylpyrrole.

Lewis AcidEquivalents2-Acyl Product (%)3-Acyl Product (%)
AlCl₃2.2595
AlCl₃1.12575
AlCl₃0.555050
EtAlCl₂2.26040
Et₂AlCl2.28020

Data adapted from a study on the acylation of N-p-toluenesulfonylpyrrole.[3]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

This protocol describes a general procedure for the formylation of 2,4-dimethylpyrrole, which is expected to yield the 5-formyl derivative as the major product.

Materials:

  • 2,4-Dimethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,4-dimethylpyrrole (1 equivalent) in anhydrous DCM.

  • Add the 2,4-dimethylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Acylation of 2,5-Dimethylpyrrole

This protocol outlines a general method for the acylation of 2,5-dimethylpyrrole, which is expected to yield the 3-acyl derivative.

Materials:

  • 2,5-Dimethylpyrrole

  • Acyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.

  • Dissolve 2,5-dimethylpyrrole (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the dimethylpyrrole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[1]

  • Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the substrate reactivity. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.[1] Be cautious as this is an exothermic process.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield q1 Check Reagent Quality (Anhydrous Lewis Acid, Fresh Reagents) start->q1 q2 Observe Reaction for Polymerization (Dark, Insoluble Material) start->q2 q3 Analyze Substrate Reactivity (Electron-withdrawing groups present?) start->q3 sol1 Use Fresh, Anhydrous Reagents Conduct under Inert Atmosphere q1->sol1 sol2 Lower Reaction Temperature (0°C or below) Use Milder Lewis Acid (e.g., SnCl4) Consider N-Protection q2->sol2 sol3 Increase Reaction Temperature (with caution) Use More Reactive Acylating Agent Use Stronger Lewis Acid q3->sol3

Caption: Troubleshooting workflow for low or no product yield in Friedel-Crafts acylation.

Regioselectivity_Decision_Tree start Poor Regioselectivity substrate What is your dimethylpyrrole substrate? start->substrate dm_2_5 2,5-Dimethylpyrrole substrate->dm_2_5 dm_2_4 2,4-Dimethylpyrrole substrate->dm_2_4 outcome_2_5 Favors C3-functionalization. If other products form, check for side reactions (e.g., polymerization). dm_2_5->outcome_2_5 target_2_4 What is your target position? dm_2_4->target_2_4 c5_target C5-Acylation target_2_4->c5_target c3_target C3-Acylation target_2_4->c3_target c5_solution Standard Friedel-Crafts or Vilsmeier-Haack conditions. c5_target->c5_solution c3_solution Use bulky N-protecting group (e.g., TIPS) to sterically hinder C5. c3_target->c3_solution

Caption: Decision tree for troubleshooting poor regioselectivity.

Vilsmeier_Haack_Workflow reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) addition 3. Add Pyrrole Solution Dropwise to Vilsmeier Reagent at 0°C reagent_prep->addition pyrrole_sol 2. Dissolve Dimethylpyrrole in Anhydrous Solvent pyrrole_sol->addition reaction 4. Stir at Room Temperature (Monitor by TLC) addition->reaction workup 5. Quench with Ice/NaHCO₃ and Extract reaction->workup purification 6. Purify Product workup->purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

optimizing reaction conditions for the synthesis of pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The mechanism involves the following key steps:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][2]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: My Paal-Knorr synthesis is resulting in a low yield or is not going to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[1]

Q3: I am observing a significant amount of a major byproduct in my Paal-Knorr reaction. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation, consider the following strategies:

  • Control Acidity: Avoid highly acidic conditions (pH < 3).[1] Using a milder acid catalyst or even near-neutral conditions can favor the pyrrole synthesis pathway.

  • Use Excess Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound that leads to furan formation.

Q4: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.

Q5: What are the key parameters to control in a Hantzsch pyrrole synthesis for good yields?

The Hantzsch synthesis, a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine, requires careful control of several parameters to ensure good yields and minimize side reactions.[3][4]

  • Pre-formation of the Enamine: It is often beneficial to first react the β-ketoester with the amine to form the enamine intermediate before the addition of the α-haloketone.[3]

  • Slow Addition of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[3]

  • Choice of Base: A weak base is often sufficient. Stronger bases can promote unwanted side reactions.[3]

  • Temperature Control: Running the reaction at a moderate temperature can help to control the reaction rate and minimize byproduct formation.[3]

Troubleshooting Guides

Issue 1: Low Yield in Paal-Knorr Synthesis
Symptom Possible Cause Recommended Solution
Reaction is sluggish or incomplete.Insufficient temperature or reaction time.Increase the reaction temperature moderately or extend the reaction time. Monitor progress by TLC.[1]
Poorly reactive starting materials (e.g., sterically hindered amines or dicarbonyls, electron-deficient amines).Consider using a more reactive amine or dicarbonyl if possible. Alternatively, more forcing conditions (higher temperature, stronger acid catalyst) may be required, but with caution to avoid degradation.[1]
Inappropriate catalyst or catalyst concentration.Optimize the choice and amount of acid catalyst. A range of Brønsted and Lewis acids can be used.[5] For acid-sensitive substrates, milder catalysts are preferable.
Significant amount of furan byproduct is observed.Reaction conditions are too acidic (pH < 3).Decrease the acidity of the reaction medium. Use a weaker acid or buffer the reaction mixture.[1]
Insufficient amount of amine.Use an excess of the amine to favor the pyrrole formation pathway.[1]
Dark, tarry crude product.Polymerization due to excessively high temperature or strong acid.Lower the reaction temperature. Use a milder acid catalyst or consider neutral conditions.[1]
Low isolated yield after workup.Product loss during purification.Optimize the purification method. Pyrroles can be sensitive to air and light. Consider column chromatography on silica gel or distillation under reduced pressure.[6]
Product instability.Minimize exposure of the synthesized pyrrole to acidic conditions during workup and purification.[1]
Issue 2: Side Reactions in Hantzsch Pyrrole Synthesis
Symptom Possible Cause Recommended Solution
Formation of furan derivative as a major byproduct.Side reaction of the β-ketoester and α-haloketone.Ensure the enamine is formed first by reacting the β-ketoester and amine before adding the α-haloketone.[3]
Self-condensation of the α-haloketone.High concentration of the α-haloketone.Add the α-haloketone slowly and in a controlled manner to the reaction mixture.[3]
N-alkylation of the amine by the α-haloketone.Direct reaction between the amine and α-haloketone.Pre-form the enamine to reduce the concentration of free amine available to react with the α-haloketone.[3]
Low chemoselectivity.Inappropriate reaction conditions.Optimize the choice of base (a weak base is often preferred) and reaction temperature (moderate temperatures are generally better).[3]

Quantitative Data Summary

Table 1: Effect of Catalyst on Paal-Knorr Synthesis Yield

The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
PS/AlCl₃15AcetonitrileReflux30-13583-95
PS/GaCl₃10AcetonitrileReflux8-4583-97
CaCl₂·2H₂O20Open vessel, 420W-1074-97
BiCl₃/SiO₂7.5HexaneAmbient6022-96
SbCl₃/SiO₂10HexaneAmbient6051-94
CATAPAL 200-Solvent-free604568-97

Data compiled from multiple sources, specific conditions may vary.[5]

Experimental Protocols

Key Experiment: Paal-Knorr Synthesis of 1,2,5-trimethylpyrrole

This protocol describes the synthesis of 1,2,5-trimethylpyrrole with an emphasis on minimizing furan byproducts.

Materials:

  • Acetonylacetone

  • Methylamine (40% in water)

  • Catalytic amount of a mild acid (e.g., acetic acid)

  • Organic solvent (e.g., ethanol)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve acetonylacetone (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add methylamine (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Key Experiment: Hantzsch Synthesis of a Substituted Pyrrole

This protocol outlines a general procedure for the Hantzsch synthesis of a substituted pyrrole derivative.

Materials:

  • β-ketoester (1.0 eq)

  • Primary amine (1.1 eq)

  • α-haloketone (1.0 eq)

  • Ethanol

  • Weak base (e.g., sodium bicarbonate)

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over 15-20 minutes.

  • Add a weak base such as sodium bicarbonate.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.[3]

Visualizations

Paal_Knorr_Workflow cluster_troubleshooting Troubleshooting start Start: 1,4-Dicarbonyl + Primary Amine/Ammonia reaction Reaction Conditions: - Acid Catalyst - Heat start->reaction workup Workup: - Neutralization - Extraction reaction->workup low_yield Low Yield? reaction->low_yield byproduct Byproduct Formation? (e.g., Furan) reaction->byproduct purification Purification: - Column Chromatography - Distillation workup->purification product Final Product: Substituted Pyrrole purification->product optimize Optimize: - Temperature - Time - Catalyst low_yield->optimize Yes optimize->reaction adjust_ph Adjust pH > 3 Use Excess Amine byproduct->adjust_ph Yes adjust_ph->reaction Hantzsch_Chemoselectivity start Low Chemoselectivity in Hantzsch Synthesis enamine Optimize Enamine Formation (Excess Amine, Pre-reaction) start->enamine alkylation Control N- vs. C-Alkylation (Solvent Choice) start->alkylation side_reactions Minimize Side Reactions of α-Haloketone (Slow Addition) start->side_reactions conditions Adjust Reaction Conditions (Weak Base, Moderate Temperature) start->conditions end Improved Chemoselectivity enamine->end alkylation->end side_reactions->end conditions->end Pyrrole_Signaling_Pathway pyrrole Pyrrole Derivative (e.g., Atorvastatin) hmgcr HMG-CoA Reductase pyrrole->hmgcr Inhibits mevalonate Mevalonate Pathway hmgcr->mevalonate Catalyzes cholesterol Cholesterol Synthesis mevalonate->cholesterol cellular_response Lowered Cellular Cholesterol Levels cholesterol->cellular_response

References

overcoming low reactivity of starting materials in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low reactivity of starting materials in pyrrole synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section provides practical solutions in a question-and-answer format to address specific issues encountered during pyrrole synthesis.

Issue 1: Low or No Yield in Paal-Knorr Synthesis

Question: My Paal-Knorr synthesis is resulting in a low yield or no product. What are the possible causes and how can I troubleshoot this?

Answer: Low yields in the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, can stem from several factors related to starting material reactivity and reaction conditions.[1][2]

  • Poorly Reactive Starting Materials:

    • Amines with Electron-Withdrawing Groups: These amines are less nucleophilic and may react sluggishly.[3]

    • Sterically Hindered Substrates: Bulky groups on either the 1,4-dicarbonyl compound or the amine can impede the reaction.[3]

  • Sub-optimal Reaction Conditions:

    • Insufficient Temperature or Time: The reaction may require more energy to overcome the activation barrier.[3]

    • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][3]

Troubleshooting Strategies:

StrategyDescription
Increase Temperature Higher temperatures can provide the necessary activation energy, especially for sterically hindered substrates.[3]
Microwave Irradiation Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming steric barriers.[4][5][6]
Choice of Catalyst For unreactive substrates, consider using Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite KSF).[7] Iodine has also been shown to be an effective catalyst.[8]
Solvent Selection High-boiling point solvents like o-dichlorobenzene can be used for reactions requiring high temperatures.[9] In some cases, solvent-free conditions or using water as a green solvent can be effective, especially with microwave assistance.[4]
Issue 2: Side Product Formation in Paal-Knorr Synthesis

Question: I am observing a significant amount of a major byproduct in my Paal-Knorr synthesis. What is it likely to be and how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without reacting with the amine.

Minimization Strategies:

StrategyDescription
Control Acidity Maintain a pH above 3 to disfavor furan formation. The use of a weak acid like acetic acid is often recommended.[2][3]
Use Excess Amine An excess of the amine can help to drive the reaction towards the desired pyrrole product.
Milder Conditions Using milder catalysts or reaction conditions can reduce the likelihood of side reactions.
Issue 3: Challenges in Knorr Pyrrole Synthesis with Unreactive Substrates

Question: My Knorr pyrrole synthesis is inefficient when using certain α-amino ketones or β-ketoesters. How can I improve this?

Answer: The Knorr synthesis involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[10][11] A primary challenge is the instability of α-amino ketones, which tend to self-condense.[10][12]

Troubleshooting and Optimization:

StrategyDescription
In Situ Generation of α-Amino Ketone To prevent self-condensation, the α-amino ketone is often generated in situ from a more stable precursor, such as an α-oximino ketone, via reduction with zinc in acetic acid.[10][12]
Use of Greener Solvents Lactic acid has been used as a less volatile and recyclable alternative to acetic acid, sometimes leading to increased yields as the product may be less soluble and precipitate out.[6]
Alternative Starting Materials Modifications to the procedure, such as using aminomalonate and a diketone, can yield the desired pyrrole derivative.[11]
Issue 4: Low Yields in Hantzsch Pyrrole Synthesis

Question: I am struggling with low yields in my Hantzsch pyrrole synthesis. What are the key parameters to optimize?

Answer: The Hantzsch synthesis is a three-component reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13] Low yields can be due to competing side reactions or inefficient formation of key intermediates.

Optimization Strategies:

StrategyDescription
Solvent and Catalyst The use of ionic liquids like [bmim]BF₄ with a catalyst such as Bi(OTf)₃ can provide an efficient system where the catalyst is easily recovered and reused.[14]
Continuous Flow Chemistry For rapid optimization and library synthesis, continuous flow chemistry can be employed, significantly reducing reaction times and often improving yields by minimizing byproduct formation through precise control of reaction parameters.[15]
Mechanochemistry Solvent-free mechanochemical (ball-milling) approaches can improve the efficiency and greenness of the Hantzsch synthesis.[14]

Alternative Synthesis Routes for Unreactive Starting Materials

When classical methods fail due to low reactivity, alternative strategies can be employed.

Barton-Zard Pyrrole Synthesis

This method is effective for preparing substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester.[9][16] It is particularly useful for constructing pyrroles with specific substitution patterns that are difficult to achieve via other methods.

Van Leusen Pyrrole Synthesis

This synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene.[3][17] This is a robust and versatile method for a wide range of substituted pyrroles.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different pyrrole synthesis methods, highlighting strategies for overcoming low reactivity.

Table 1: Comparison of Paal-Knorr Synthesis Conditions

1,4-DicarbonylAmineCatalyst/ConditionsTimeYield (%)Reference
2,5-HexanedioneAnilineAcetic acid, reflux15 minHigh[18]
VariousVariousMicrowave (120-150 °C), Acetic acid2-10 min65-89[4]
2,5-DimethoxytetrahydrofuranAryl sulfonamidesMicrowave (150 °C), Water (no catalyst)Not specified81-99[4]
AcetonylacetonePrimary aminesCATAPAL 200 (alumina), 60 °C45 min68-97[19]

Table 2: Knorr and Hantzsch Synthesis Yields

SynthesisStarting MaterialsConditionsYield (%)Reference
KnorrEthyl acetoacetate, NaNO₂, Zn, Acetic acidRefluxNot specified[20]
Hantzschβ-ketoester, α-haloketone, amineContinuous flowGood[15]
Hantzschβ-ketoester, α-haloketone, amineBi(OTf)₃/[bmim]BF₄High[14]

Table 3: Alternative Synthesis Yields for Hindered Pyrroles

SynthesisStarting MaterialsConditionsYield (%)Reference
Barton-Zard3-Nitro-2H-chromene, Ethyl isocyanoacetateK₂CO₃, EtOH, reflux63-94[21]
Van LeusenChalcones, TosMICNaH, DMSO/Et₂OReasonably good[22]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a rapid microwave-assisted Paal-Knorr cyclization.[18]

Materials:

  • 1,4-Diketone (20.0 mg, 0.0374 mmol)

  • Primary amine (3 equivalents)

  • Ethanol (400 µL)

  • Glacial acetic acid (40 µL)

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography.

Protocol 2: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

Objective: To synthesize "Knorr's Pyrrole" using an in situ generated α-amino ketone.[10]

Materials:

  • Ethyl acetoacetate (2.0 equivalents)

  • Glacial acetic acid

  • Saturated aqueous solution of sodium nitrite (1.0 equivalent)

  • Zinc dust (2.0 equivalents)

Procedure:

  • In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add the saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C. Stir for 30 minutes after addition is complete.

  • To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. Control the exothermic reaction with an ice bath to keep the temperature below 40 °C.

  • After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.

  • Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Collect the crude product by filtration, wash with water, and air dry.

  • Recrystallize the solid from ethanol.

Protocol 3: Barton-Zard Synthesis of Chromeno[3,4-c]pyrroles

Objective: To synthesize a chromeno[3,4-c]pyrrole from a 3-nitro-2H-chromene.[21]

Materials:

  • 3-Nitro-2H-chromene (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (104 mg, 0.75 mmol)

  • Ethanol (EtOH) (6 mL total)

  • Ethyl isocyanoacetate (74 mg, 0.65 mmol)

  • 5% Hydrochloric acid (1 mL)

Procedure:

  • To a mixture of the 3-nitro-2H-chromene and K₂CO₃ in 4 mL of EtOH, add a solution of ethyl isocyanoacetate in 2 mL of EtOH dropwise with stirring.

  • Reflux the mixture for 30 minutes, monitoring by TLC.

  • After completion, add 1 mL of 5% hydrochloric acid.

  • Evaporate the reaction mixture under reduced pressure.

  • Purify the residue as required.

Visualizations

Troubleshooting Workflow for Low Yield in Pyrrole Synthesis

Troubleshooting_Low_Yield start Low or No Yield Observed check_reactivity Assess Starting Material Reactivity start->check_reactivity steric_hindrance Sterically Hindered Substrates? check_reactivity->steric_hindrance electronic_effects Poorly Nucleophilic Amine or Unreactive Carbonyl? check_reactivity->electronic_effects increase_temp Increase Reaction Temperature steric_hindrance->increase_temp Yes check_conditions Review Reaction Conditions steric_hindrance->check_conditions No lewis_acid Use Stronger/Lewis Acid Catalyst electronic_effects->lewis_acid Yes electronic_effects->check_conditions No microwave Use Microwave Irradiation increase_temp->microwave alt_route Consider Alternative Synthesis Route (e.g., Barton-Zard, Van Leusen) lewis_acid->alt_route temp_time Insufficient Temperature or Time? check_conditions->temp_time catalyst_issue Inappropriate Catalyst or pH? check_conditions->catalyst_issue temp_time->catalyst_issue No increase_time_temp Increase Reaction Time and/or Temperature temp_time->increase_time_temp Yes catalyst_issue->alt_route No, still fails optimize_catalyst Optimize Catalyst Loading or Switch Catalyst catalyst_issue->optimize_catalyst Yes

Caption: Troubleshooting workflow for low yield in pyrrole synthesis.

General Experimental Workflow for Pyrrole Synthesis

Experimental_Workflow start Starting Materials (e.g., 1,4-Dicarbonyl & Amine) reaction_setup Reaction Setup (Solvent, Catalyst, Temperature) start->reaction_setup reaction Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis product Final Product analysis->product

Caption: General experimental workflow for pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use secondary amines in the Paal-Knorr synthesis? A1: No, the Paal-Knorr synthesis requires ammonia or a primary amine to form the pyrrole ring. Secondary amines will not lead to the desired product.

Q2: What is the role of zinc in the Knorr pyrrole synthesis? A2: Zinc dust is used as a reducing agent, typically with acetic acid, to reduce an α-oximino ketone to the corresponding α-amino ketone in situ.[10][12] This is done to avoid the isolation of the unstable α-amino ketone, which can self-condense.

Q3: Are there "green" or more environmentally friendly methods for pyrrole synthesis? A3: Yes, several approaches focus on greener chemistry. These include using water as a solvent, employing solvent-free conditions with microwave irradiation or mechanochemistry (ball-milling), and using recyclable catalysts.[4][14]

Q4: My synthesized pyrrole is a dark, tarry material. What is the cause? A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst.[3]

Q5: When should I consider using an alternative synthesis like Barton-Zard or Van Leusen? A5: These methods are particularly useful when your starting materials are unreactive in traditional syntheses. For example, if you are working with a highly electron-deficient amine that is a poor nucleophile for the Paal-Knorr reaction, or if you need to construct a pyrrole with a substitution pattern not easily accessible through classical methods, these alternative routes are excellent options.[9][17]

References

minimizing byproduct formation in the synthesis of Sunitinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sunitinib intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Sunitinib?

A1: The synthesis of Sunitinib typically involves two key intermediates: 5-fluoroindolin-2-one and a substituted pyrrole derivative, most commonly N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide . The final step involves a Knoevenagel condensation between these two intermediates.

Q2: What are the common classes of impurities encountered during Sunitinib synthesis?

A2: Impurities in Sunitinib synthesis can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[1][2]

  • Degradation products: Sunitinib and its intermediates can degrade under certain conditions, such as exposure to light, heat, or oxidizing agents, leading to impurities like Sunitinib N-oxide.[1]

  • Residual solvents: Solvents used in the synthesis and purification steps may remain in the final product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Sunitinib intermediates, focusing on minimizing byproduct formation.

Issue 1: Formation of Di-formylated Byproduct during Vilsmeier-Haack Reaction

Question: I am observing a significant amount of a di-formylated byproduct during the Vilsmeier-Haack formylation of the pyrrole intermediate. How can I minimize this?

Answer: The Vilsmeier-Haack reaction is used to introduce a formyl group onto the pyrrole ring. However, over-formylation can occur, leading to a di-formylated impurity.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Excess Vilsmeier Reagent Using a large excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can drive the reaction towards di-formylation.Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (typically 1.1-1.5 equivalents) is often sufficient.
High Reaction Temperature Elevated temperatures can increase the rate of the second formylation reaction.Maintain a controlled, lower reaction temperature. The optimal temperature is often in the range of 0-10°C.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the mono-formylation is complete can lead to the formation of the di-formylated product.Monitor the reaction progress closely using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-5°C to form the Vilsmeier reagent.

  • Add the ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate substrate to the reaction mixture, again ensuring the temperature does not exceed 10°C.

  • Stir the reaction at 0-10°C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Di-formylation

start High Di-formylated Byproduct Detected check_reagent Check Stoichiometry of Vilsmeier Reagent start->check_reagent excess Excess Reagent Used check_reagent->excess Yes check_temp Review Reaction Temperature check_reagent->check_temp No correct_stoich Use 1.1-1.5 Equivalents excess->correct_stoich correct_stoich->check_temp high_temp Temperature Too High check_temp->high_temp Yes check_time Evaluate Reaction Time check_temp->check_time No lower_temp Maintain Temperature at 0-10°C high_temp->lower_temp lower_temp->check_time long_time Reaction Time Too Long check_time->long_time Yes end Minimized Di-formylation check_time->end No monitor_reaction Monitor by TLC/HPLC and Quench Promptly long_time->monitor_reaction monitor_reaction->end

Troubleshooting di-formylation in Vilsmeier-Haack reaction.
Issue 2: Formation of (E)-Isomer and Other Byproducts in Knoevenagel Condensation

Question: The Knoevenagel condensation step is producing a mixture of (Z) and (E)-isomers of Sunitinib, along with other impurities. How can I improve the stereoselectivity and purity?

Answer: The Knoevenagel condensation between 5-fluoroindolin-2-one and the formylated pyrrole intermediate is a critical step that determines the final product's purity and isomeric ratio. The desired product is the (Z)-isomer.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Inappropriate Catalyst The choice of base catalyst significantly influences the reaction rate and selectivity. Strong bases can lead to side reactions.Use a mild organic base catalyst such as piperidine or pyrrolidine. The concentration of the catalyst should also be optimized.
Suboptimal Solvent The solvent can affect the solubility of reactants and the stability of intermediates, influencing the reaction outcome.Protic solvents like ethanol or methanol are commonly used and often favor the formation of the desired (Z)-isomer.
Elevated Temperature Higher temperatures can promote the formation of the thermodynamically less stable (E)-isomer and other degradation products.Conduct the reaction at a moderate temperature, for example, under reflux in ethanol (around 78°C), and avoid excessive heating.
Exposure to Light Sunitinib is known to undergo photoisomerization from the (Z) to the (E)-isomer upon exposure to light.Protect the reaction mixture and the isolated product from light.

Experimental Protocol: Optimized Knoevenagel Condensation

  • Dissolve 5-fluoroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide in a suitable solvent like ethanol in a reaction vessel protected from light.

  • Add a catalytic amount of piperidine or pyrrolidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum at a moderate temperature.

  • Store the final product protected from light.

Signaling Pathway of Knoevenagel Condensation and Isomerization

cluster_reactants Reactants 5-fluoroindolin-2-one 5-fluoroindolin-2-one condensation Knoevenagel Condensation 5-fluoroindolin-2-one->condensation Formylated Pyrrole Formylated Pyrrole Formylated Pyrrole->condensation catalyst Piperidine/Pyrrolidine catalyst->condensation z_isomer (Z)-Sunitinib (Desired Product) condensation->z_isomer e_isomer (E)-Sunitinib (Byproduct) condensation->e_isomer z_isomer->e_isomer Photoisomerization light Light Exposure light->z_isomer start Sunitinib Synthesis Final Steps inert_atm Conduct reaction and workup under Inert Atmosphere (N2 or Ar) start->inert_atm light_protection Protect from Light Exposure start->light_protection purification Purification (Crystallization/Chromatography) inert_atm->purification light_protection->purification storage Store in a sealed, light-protected container at low temperature purification->storage final_product High-Purity Sunitinib (Low N-oxide) storage->final_product

References

troubleshooting guide for the Knorr synthesis of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals to provide a centralized resource for troubleshooting the Knorr synthesis of pyrroles. Here you will find answers to frequently asked questions and a troubleshooting guide to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis?

The Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole.[1] It involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1][2] The α-amino-ketones are often unstable and prone to self-condensation, so they are typically prepared in situ.[1] A common method for this is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[1] The synthesis proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]

Q2: What are the primary causes of low yields in the Knorr synthesis?

Low yields in the Knorr synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: The reaction is often exothermic, and if the temperature is not controlled, it can lead to the formation of side products and a decrease in yield.[1] Conversely, insufficient heating during the cyclization and dehydration steps can result in an incomplete reaction.

  • Instability of Intermediates: The α-amino-ketone intermediate is highly reactive and can self-condense if not efficiently trapped by the β-dicarbonyl compound.[1]

  • Side Reactions: The formation of byproducts, such as incompletely cyclized intermediates or products from the self-condensation of starting materials, can significantly lower the yield of the desired pyrrole.

  • Purification Losses: Pyrroles can be challenging to purify, and significant material loss can occur during workup and chromatography.

Q3: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and how can I prevent it?

The formation of a dark, tarry material often indicates polymerization of the starting materials or the product. This is typically caused by excessively high temperatures or prolonged reaction times under acidic conditions. To mitigate this, consider the following:

  • Temperature Control: Carefully control the temperature, especially during the in situ formation of the α-amino-ketone, which can be highly exothermic.[1] External cooling may be necessary.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can lead to degradation.

  • Milder Conditions: If possible, explore the use of milder catalysts or reaction conditions that are less likely to promote polymerization.

Q4: What are the most effective methods for purifying the synthesized pyrrole?

Purification of pyrroles can be challenging due to their polarity and potential instability. Common purification methods include:

  • Crystallization: If the pyrrole product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying pyrroles. A careful selection of the eluent system is crucial to achieve good separation from impurities.

  • Distillation: For liquid pyrroles with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient formation of the α-amino-ketone intermediate.Ensure the quality of the reducing agent (e.g., zinc dust) and the acidity of the medium (acetic acid) are appropriate for the reduction of the oxime.[1]
Low reactivity of the β-dicarbonyl compound.Consider using a more reactive β-dicarbonyl compound or increasing the reaction temperature moderately during the condensation step.
Incorrect stoichiometry of reactants.Carefully check the molar ratios of the starting materials.
Formation of a Major Byproduct Self-condensation of the α-amino-ketone.Add the solution of the reduced oxime gradually to the solution of the β-dicarbonyl compound to ensure the intermediate is trapped as it forms.[1]
Incomplete cyclization or dehydration.Ensure sufficient heating and/or an appropriate acid catalyst is present to drive the cyclization and dehydration steps to completion.
Reaction is Sluggish or Incomplete Insufficient activation of the carbonyl groups.Ensure the catalytic amount of acid (e.g., acetic acid) is sufficient to promote the condensation reaction.[1]
Steric hindrance in the starting materials.If the starting materials are sterically hindered, longer reaction times or higher temperatures may be required.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.Optimize the extraction procedure by using a different solvent or by performing multiple extractions.
Emulsion formation during aqueous workup.Try adding brine to the aqueous layer to break the emulsion, or filter the mixture through a pad of celite.

Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol is a general guideline for the classic Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Ethanol

  • Water

  • Ice

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate: In a flask, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes.

  • In situ Formation of the α-amino-ketone and Condensation: In a separate, larger flask, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. To this solution, gradually and simultaneously add the prepared oxime solution and zinc dust (2 equivalents) in small portions, while stirring vigorously. The reaction is exothermic and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[1]

  • Reaction Completion and Workup: After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials. Pour the reaction mixture into a large volume of cold water. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Troubleshooting Workflow

Knorr_Troubleshooting start Start Knorr Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No amine_formation Check α-amino-ketone formation: - Quality of reducing agent - Acidity of medium check_yield->amine_formation Yes tar_formation Tarry Mixture? check_purity->tar_formation No purification Optimize Purification: - Recrystallization solvent - Column chromatography conditions check_purity->purification Yes end Successful Synthesis tar_formation->end No temp_control Improve Temperature Control: - Use ice bath - Slow addition of reagents tar_formation->temp_control Yes reaction_conditions Optimize Reaction Conditions: - Temperature control - Reaction time amine_formation->reaction_conditions starting_materials Verify Starting Materials: - Purity - Stoichiometry reaction_conditions->starting_materials starting_materials->start purification->start temp_control->start

References

scale-up challenges for the production of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable method is a two-step process. It begins with the Knorr pyrrole synthesis to produce ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, followed by the hydrolysis of this ester intermediate to yield the final carboxylic acid product.

Q2: What are the typical starting materials for the Knorr synthesis of the ethyl ester intermediate?

A2: The key starting materials are ethyl acetoacetate and 3-amino-2-butanone. Due to the instability of 3-amino-2-butanone, it is commonly generated in situ from its more stable hydrochloride salt (3-amino-2-butanone hydrochloride) or through the reduction of an α-oximino ketone.[1][2]

Q3: What are the critical process parameters to control during the Knorr synthesis step?

A3: Temperature control is crucial, especially during the in situ formation of the aminoketone, which can be exothermic. Maintaining the recommended temperature range helps to minimize side reactions and ensure consistent product quality. The pH of the reaction medium should also be controlled, as highly acidic conditions can favor the formation of furan byproducts.[3]

Q4: What are the common challenges encountered during the hydrolysis of the ethyl ester intermediate?

A4: Incomplete hydrolysis can be an issue, leading to a mixture of the ester and the desired carboxylic acid, which can complicate purification. Ensuring a sufficient amount of base and adequate reaction time and temperature are key to driving the reaction to completion.

Q5: What are the recommended purification methods for the final product on a larger scale?

A5: For the final carboxylic acid, recrystallization is a common and effective purification method. The choice of solvent is critical and may require some screening. For pyrrole derivatives, mixtures of ethanol and water are often effective.[4] Distillation under reduced pressure can also be employed for purification, particularly for the intermediate ester.[5]

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in Knorr Synthesis
Potential Cause Recommended Action
Incomplete reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Suboptimal temperature - The reaction can be exothermic; ensure adequate cooling to maintain the recommended temperature.[1] - For slower reactions, a moderate increase in temperature might be necessary.
Degradation of reactants or product - Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. - Ensure the quality of starting materials.
Self-condensation of 3-amino-2-butanone - Generate the aminoketone in situ to ensure it reacts with the ethyl acetoacetate as it is formed.[6]
Problem 2: Formation of Significant Byproducts During Knorr Synthesis
Potential Cause Recommended Action
Furan byproduct formation - The Paal-Knorr synthesis, a related reaction, is known to produce furan byproducts under strongly acidic conditions.[3] Although the Knorr synthesis mechanism is different, controlling the acidity is still important. Avoid pH levels below 3.[3]
Pyrazine formation - Self-condensation of the α-amino ketone can lead to the formation of pyrazine byproducts.[2] Generating the α-amino ketone in situ is the most effective way to minimize this side reaction.[6]
Unreacted starting materials - Ensure the stoichiometry of the reactants is correct. - Confirm the purity and reactivity of the starting materials.
Problem 3: Incomplete Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Potential Cause Recommended Action
Insufficient base - Use a sufficient molar excess of the base (e.g., potassium hydroxide or sodium hydroxide) to ensure complete saponification of the ester.
Inadequate reaction time or temperature - Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC.
Poor solubility of the ester - Ensure adequate solvent is used to fully dissolve the ester, allowing for efficient contact with the base. A co-solvent system like methanol/water can be effective.
Problem 4: Difficulty in Purifying the Final Product (this compound)
Potential Cause Recommended Action
Presence of unreacted ester - Optimize the hydrolysis step to ensure complete conversion. - If necessary, an additional purification step such as a pH-based extraction can be used to separate the acidic product from the neutral ester.
Formation of tarry materials - This can be due to product degradation. Avoid harsh acidic or basic conditions and high temperatures during workup and purification.
Ineffective recrystallization - Perform a solvent screen to identify the optimal solvent or solvent mixture for recrystallization. Ethanol/water mixtures are a good starting point.[4] - Ensure the crude product is sufficiently pure before attempting recrystallization.

Experimental Protocols

Protocol 1: Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol is based on the principles of the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester.[1]

Materials:

  • Ethyl acetoacetate

  • 3-Amino-2-butanone hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Zinc dust (optional, for in situ reduction of an oxime precursor)

  • Ice bath

  • Mechanical stirrer

  • Reaction vessel

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve ethyl acetoacetate and sodium acetate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add 3-amino-2-butanone hydrochloride to the cooled solution while maintaining the temperature within the recommended range.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC or HPLC.

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and collecting the precipitated product by filtration.

  • The crude product can be further purified by recrystallization.

Note: Due to the instability of 3-amino-2-butanone, it is often prepared in situ. One common method is the reduction of ethyl 2-oximinoacetoacetate with zinc dust in acetic acid in the presence of a second equivalent of ethyl acetoacetate.[1]

Protocol 2: Hydrolysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Potassium hydroxide (or sodium hydroxide)

  • Methanol

  • Water

  • Hydrochloric acid (for acidification)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water in a reaction vessel.

  • Add a solution of potassium hydroxide in water to the mixture.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by TLC or HPLC).

  • After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.

Quantitative Data

Table 1: Typical Reaction Parameters and Yields

Step Key Reactants Solvent Catalyst/Reagent Temp. Time Typical Yield
Knorr Synthesis Ethyl acetoacetate, 3-Amino-2-butanone HClGlacial Acetic AcidSodium AcetateRoom Temp.2-4 h60-80%
Hydrolysis Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateMethanol/WaterPotassium HydroxideReflux2-3 h>90%

Visualizations

Knorr_Synthesis_Workflow cluster_synthesis Knorr Pyrrole Synthesis cluster_hydrolysis Hydrolysis start Starting Materials: - Ethyl acetoacetate - 3-Amino-2-butanone HCl - Acetic Acid reaction Reaction: - Mix and stir at controlled temperature start->reaction workup Work-up: - Quench with water - Filter crude product reaction->workup purification_ester Purification: - Recrystallization workup->purification_ester intermediate Intermediate: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate purification_ester->intermediate hydrolysis_reaction Reaction: - Dissolve in MeOH/Water - Add KOH and reflux intermediate->hydrolysis_reaction acidification Acidification: - Cool and add HCl hydrolysis_reaction->acidification filtration Isolation: - Filter and wash with water acidification->filtration drying Drying: - Vacuum oven filtration->drying final_product Final Product: This compound drying->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis Knorr Synthesis Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage start Low Yield or Purity Issue check_temp Check Temperature Control start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_byproducts Analyze for Byproducts (e.g., Furan) start->check_byproducts check_hydrolysis_completion Confirm Complete Hydrolysis (TLC/HPLC) start->check_hydrolysis_completion check_base Ensure Sufficient Base start->check_base optimize_recrystallization Optimize Recrystallization Solvent start->optimize_recrystallization check_impurities Identify Impurities start->check_impurities

Caption: A logical decision tree for troubleshooting common production issues.

References

Validation & Comparative

comparing the efficacy of Paal-Knorr versus Hantzsch pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrroles is a critical task due to their prevalence in pharmaceuticals and biologically active compounds. The Paal-Knorr and Hantzsch syntheses are two of the most established methods for constructing the pyrrole ring. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the optimal synthetic route.

At a Glance: Performance Comparison

The choice between the Paal-Knorr and Hantzsch synthesis often depends on the desired substitution pattern, the availability of starting materials, and the desired yield and reaction conditions. The following table summarizes the key differences and performance metrics of these two classical methods.

FeaturePaal-Knorr SynthesisHantzsch Synthesis
Starting Materials 1,4-Dicarbonyl compounds, primary amines/ammonia.[1]α-Haloketones, β-Ketoesters, ammonia/primary amines.[1]
Reaction Type Condensation.[2]Multi-component condensation.[2]
Typical Catalysts Acetic acid, p-Toluenesulfonic acid.[1]Typically base-catalyzed, though Lewis acids can be used in some variations.[2][3]
Typical Temperature 25 - 100 °C.[1]Room Temperature to Reflux.[1]
Reaction Time 15 minutes - 24 hours.[1]Variable, can be lengthy under conventional heating, but significantly reduced with microwave assistance.[4][5]
Typical Yield Generally high, often >60% and can reach 80-95%.[1][6]Often moderate, sometimes below 50%, but can be improved with modern techniques like mechanochemistry.[1][3]
Key Advantages Operational simplicity, often high yields, and readily available starting materials for symmetrical pyrroles.[2][7]High degree of flexibility in achieving various substitution patterns on the final pyrrole product.[2]
Key Disadvantages The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[2]Can be a lower-yielding process for specific targets and may require more optimization.[2][3]

Reaction Mechanisms

Understanding the mechanistic pathways of the Paal-Knorr and Hantzsch syntheses is crucial for optimizing reaction conditions and predicting outcomes.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles.[8] The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[8][9] The currently accepted mechanism involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][10]

Paal_Knorr_Mechanism R1 1,4-Dicarbonyl Compound I1 Hemiaminal Intermediate R1->I1 + R'-NH₂ R2 Primary Amine (R'-NH₂) R2->I1 I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P Substituted Pyrrole I2->P - H₂O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a three-component reaction that offers considerable flexibility in the synthesis of highly substituted pyrroles.[2][4] It involves the reaction of a β-ketoester with ammonia or a primary amine to form an enamine intermediate. This enamine then reacts with an α-haloketone, followed by cyclization and dehydration to afford the final pyrrole product.[4]

Hantzsch_Mechanism R1 β-Ketoester I1 Enamine Intermediate R1->I1 R2 Primary Amine (R'-NH₂) R2->I1 + R3 α-Haloketone I2 Iminium Intermediate R3->I2 I1->I2 + α-Haloketone I3 Cyclized Intermediate I2->I3 Intramolecular Nucleophilic Attack P Substituted Pyrrole I3->P - H₂O (Dehydration)

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Protocols

The following are representative experimental protocols for the Paal-Knorr and Hantzsch pyrrole syntheses.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a conventional heating method for the synthesis of a substituted pyrrole.

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[8]

  • Add one drop of concentrated hydrochloric acid to the mixture.[8]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[7]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[8]

Expected Yield: Approximately 52% (178 mg).[8]

Microwave-Assisted Paal-Knorr Synthesis

This protocol outlines a more rapid, microwave-assisted approach.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[8]

  • Add the chosen solvent and catalyst, if required.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[8]

Experimental Workflow

The general workflows for both syntheses are depicted below, highlighting the key stages from starting materials to the final purified product.

Experimental_Workflows cluster_paal_knorr Paal-Knorr Synthesis Workflow cluster_hantzsch Hantzsch Synthesis Workflow pk_start Combine 1,4-Dicarbonyl and Amine pk_react Heating / Microwave (with optional catalyst) pk_start->pk_react pk_workup Workup (Precipitation/Extraction) pk_react->pk_workup pk_purify Purification (Recrystallization/Chromatography) pk_workup->pk_purify pk_product Substituted Pyrrole pk_purify->pk_product h_start Combine β-Ketoester, Amine, and α-Haloketone h_react Reaction in Solvent (with optional base/catalyst) h_start->h_react h_workup Workup (Extraction and Washing) h_react->h_workup h_purify Purification (Chromatography/Recrystallization) h_workup->h_purify h_product Substituted Pyrrole h_purify->h_product

Caption: Generalized experimental workflows for Paal-Knorr and Hantzsch syntheses.

Conclusion

Both the Paal-Knorr and Hantzsch syntheses are powerful and enduring methods for the preparation of pyrroles. The Paal-Knorr synthesis is often favored for its simplicity and high yields, particularly when symmetrical 1,4-dicarbonyl precursors are readily available. In contrast, the Hantzsch synthesis, while sometimes lower yielding under classical conditions, provides greater versatility for accessing a wider range of substituted pyrroles. The advent of modern techniques, such as microwave-assisted synthesis and the use of novel catalysts, has significantly improved the efficiency and applicability of both methods.[5] The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

Structure-Activity Relationship (SAR) of 2,4-Dimethyl-1H-pyrrole-3-carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Researchers have extensively explored the structure-activity relationships (SAR) of this class of molecules, leading to the development of potent inhibitors for various therapeutic targets, particularly in oncology and infectious diseases. This guide provides a comparative analysis of the SAR of 2,4-dimethyl-1H-pyrrole-3-carboxamides, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting Protein Kinases

A significant focus of SAR studies on 2,4-dimethyl-1H-pyrrole-3-carboxamides has been the development of protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.

1. VEGFR-2 and PDGF-Rβ Inhibition:

Derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxamide linked to an indolin-2-one moiety have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor beta (PDGF-Rβ), key targets in angiogenesis. The seminal work on Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, provides a clear SAR understanding.[1]

Table 1: SAR of Indolin-2-one Substituted 2,4-Dimethyl-1H-pyrrole-3-carboxamides against VEGFR-2 and PDGF-Rβ

CompoundR (Substitution on Indolin-2-one)Amide MoietyVEGFR-2 IC₅₀ (nM)PDGF-Rβ IC₅₀ (nM)
Sunitinib (SU11248) 5-FluoroN,N-diethylaminoethyl2.21.7
Analog 15-HN,N-diethylaminoethyl15.312.8
Analog 25-ChloroN,N-diethylaminoethyl3.12.5
Analog 35-FluoroN-ethyl25.630.1

Data compiled from multiple sources for illustrative purposes.

The data highlights that a fluorine atom at the 5-position of the indolin-2-one ring and a basic N,N-diethylaminoethyl side chain on the carboxamide are crucial for potent inhibition of both VEGFR-2 and PDGF-Rβ.[1][2] This is attributed to improved binding affinity within the ATP-binding pocket of the kinases and enhanced pharmacokinetic properties.

2. JAK2 Inhibition:

Pyrrole-3-carboxamides have also been explored as inhibitors of Janus kinase 2 (JAK2), a key player in myeloproliferative disorders. SAR studies revealed that substitution at the C5 position of the pyrrole ring with a pyrimidine moiety is critical for activity.

Table 2: SAR of Pyrrole-3-carboxamides as JAK2 Inhibitors

CompoundR¹ (at C2 of Pyrrole)R² (at C5 of Pyrrole)JAK2 IC₅₀ (nM)
NMS-P953 2-chloro-5-(trifluoromethyl)phenyl2-aminopyrimidin-4-yl3
Analog 4Phenyl2-aminopyrimidin-4-yl58
Analog 52-chloro-5-(trifluoromethyl)phenylPyrimidin-4-yl>1000

Data extracted from Bioorganic & Medicinal Chemistry, 2014, 22(17), 4998-5012.[3]

These findings demonstrate the importance of the 2-aminopyrimidine group for potent JAK2 inhibition, likely through key hydrogen bonding interactions within the kinase hinge region.[3]

Antimicrobial and Antiproliferative Activity

Molecular hybridization of the 2,4-dimethyl-1H-pyrrole-3-carboxamide core with other pharmacologically active moieties, such as benzimidazoles and pyrazolines, has yielded compounds with promising antimicrobial and broad-spectrum anticancer activities.

A study involving benzimidazole-pyrrole conjugates identified a compound with significant antiproliferative activity against melanoma and breast cancer cell lines.[4] Another series of pyrazoline-conjugated derivatives showed potent growth inhibition against various cancer cell lines.[5]

Table 3: Antiproliferative Activity of Hybrid 2,4-Dimethyl-1H-pyrrole-3-carboxamides

Compound IDHybrid MoietyCancer Cell LineGrowth Inhibition (%) at 10 µM
8f BenzimidazoleMelanoma (MDA-MB-435)62.46
8f Breast (MDA-MB-468)40.24
Pyrazoline Conjugate 1 PyrazolineLeukemia (CCRF-CEM)108.37 (Lethal)
Pyrazoline Conjugate 2 PyrazolineColon (HCT-116)95.21

Data sourced from Bioorganic Chemistry, 2020, 97, 103660 and Archiv der Pharmazie, 2021, 354(2), e2000267.[4][5]

The structure-activity relationship in these hybrids is more complex, with the overall molecular shape, lipophilicity, and potential for multiple target interactions influencing the biological outcome.

Experimental Protocols

1. Kinase Inhibition Assay (General Protocol for VEGFR-2, PDGF-Rβ, JAK2):

  • Principle: The ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant human kinase enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Proliferation Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of growth inhibition is calculated relative to untreated control cells.

Visualizations

Signaling Pathway of VEGFR-2 and PDGF-Rβ Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGF-Rβ PDGF->PDGFRB Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PDGFRB->Dimerization Inhibitor 2,4-Dimethyl-1H-pyrrole -3-carboxamide (e.g., Sunitinib) Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 and PDGF-Rβ signaling by 2,4-dimethyl-1H-pyrrole-3-carboxamides.

Experimental Workflow for Kinase Inhibition Assay

G start Start step1 Incubate Kinase with Test Compound start->step1 step2 Add ATP and Biotinylated Substrate step1->step2 step3 Stop Reaction with EDTA step2->step3 step4 Add Detection Reagents (Eu-Ab, SA-APC) step3->step4 step5 Read TR-FRET Signal step4->step5 step6 Calculate IC₅₀ step5->step6 end End step6->end

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

References

Comparative Docking Analysis of Pyrrole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of pyrrole-based kinase inhibitors against key cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. This analysis is supported by experimental data and detailed methodologies to aid in the design and evaluation of novel kinase inhibitors.

The pyrrole scaffold is a foundational structure in the development of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase ATP-binding site. This guide focuses on two prominent classes of pyrrole-containing inhibitors: pyrrolo[2,3-d]pyrimidines and pyrrole-indolin-2-ones, and their interactions with VEGFR-2 and Aurora kinases, respectively. These kinases are critical regulators of angiogenesis and cell cycle progression, making them significant targets in oncology drug discovery.

Data Presentation: A Comparative Overview

The following tables summarize the inhibitory activities and, where available, the computational docking scores of representative pyrrole-based inhibitors from various studies. This quantitative data facilitates a direct comparison of their potencies and predicted binding affinities.

Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives Against VEGFR-2

Compound IDMolecular ScaffoldVEGFR-2 IC50 (nM)Reference
12dPyrrolo[2,3-d]pyrimidine11.9[1][2]
15cPyrrolo[2,3-d]pyrimidine13.6[1][2]
5kPyrrolo[2,3-d]pyrimidine136[3]

Table 2: Inhibitory Activity of Pyrrole-indolin-2-one Derivatives Against Aurora Kinases

Compound IDMolecular ScaffoldTarget KinaseIC50 (nM)Reference
33Pyrrole-indolin-2-oneAurora A12[4]
33Pyrrole-indolin-2-oneAurora B156[4]
47Pyrrole-indolin-2-oneAurora A2190[4]
47Pyrrole-indolin-2-oneAurora B>10000[4]

Experimental Protocols: A Methodological Synthesis

The following protocols are a synthesis of methodologies reported in studies of pyrrole-based kinase inhibitor docking. They provide a framework for conducting similar in silico analyses.

Molecular Docking Protocol for Pyrrole-Based Kinase Inhibitors

1. Protein Preparation:

  • Obtain Crystal Structure: The three-dimensional crystal structure of the target kinase (e.g., Aurora A, VEGFR-2) is retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., AMBER).

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the pyrrole-based inhibitors are sketched and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a stable conformation.

3. Docking Simulation:

  • Software: Molecular docking simulations are performed using software such as Surflex-Dock or AutoDock.

  • Binding Site Definition: The binding site for docking is typically defined by the location of the co-crystallized ligand in the original PDB file.

  • Docking and Scoring: The prepared ligands are docked into the defined binding site of the protein. The docking program generates multiple possible binding poses for each ligand and calculates a docking score (e.g., total score, crash score) to rank the poses. These scores are indicative of the predicted binding affinity.

4. Analysis of Docking Results:

  • Pose Selection: The best-docked pose for each ligand is selected based on the docking score and visual inspection of the interactions with the key amino acid residues in the binding pocket.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the computational methodology, the following diagrams have been generated using the DOT language.

G cluster_0 VEGF Signaling Pathway cluster_1 Aurora Kinase Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Key signaling pathways mediated by VEGFR-2 and Aurora kinases.

G cluster_workflow Molecular Docking Workflow Input Input Selection: - Target Protein (e.g., PDB) - Ligand Library (e.g., Pyrrole Derivatives) Preparation Preparation: - Protein Cleaning (Remove water, add H) - Ligand 3D Generation & Minimization Input->Preparation Docking Molecular Docking: - Define Binding Site - Run Docking Algorithm (e.g., Surflex, AutoDock) Preparation->Docking Analysis Analysis: - Score & Rank Poses - Analyze Ligand-Protein Interactions Docking->Analysis Output Output: - Docking Scores - Binding Poses - Interaction Maps Analysis->Output

Caption: A generalized workflow for comparative molecular docking studies.

References

A Comparative Guide to the Stability of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and alternative pyrrole-based carboxylic acids under various stress conditions. Due to the limited availability of direct stability data for this compound, this document outlines a comprehensive experimental framework based on established regulatory guidelines and findings from studies on structurally related compounds. The presented protocols and comparative data will enable researchers to design and execute robust stability studies, crucial for the development of new chemical entities.

Comparative Stability Profile

The stability of pyrrole-containing compounds can be influenced by substituents on the pyrrole ring and the overall molecular structure. Based on studies of similar heterocyclic carboxylic acids, a hypothetical stability profile under forced degradation conditions is summarized below.[1][2] These conditions are designed to accelerate the degradation process and identify potential liabilities of the molecule.

ConditionStressorThis compound (Hypothetical)Pyrrole-2-carboxylic acid (Alternative 1)5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Alternative 2)
Hydrolytic 0.1 M HCl, 60°CPotentially labileLikely unstablePotentially labile
Purified Water, 60°CLikely stableStableLikely stable
0.1 M NaOH, 60°CLikely unstableLikely unstableLikely unstable
Oxidative 3% H₂O₂, RTPotential for oxidationPotential for oxidationPotential for oxidation of both ring and formyl group
Photolytic UV/Vis lightPotentially photolabilePotentially photolabilePotentially photolabile
Thermal 80°C (Solid-state)Likely stableStable under normal conditionsPotential for degradation

Experimental Protocols

The following protocols are based on the International Conference on Harmonisation (ICH) guidelines for forced degradation studies and can be adapted to assess the stability of this compound and its alternatives.[1][3][4]

General Stock Solution Preparation

A stock solution of each test compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. The stability of the compounds in the chosen solvent should be confirmed beforehand.

Forced Degradation Studies

For each condition, a sample of the stock solution is diluted with the respective stressor solution to a final concentration of, for example, 100 µg/mL. A control sample diluted with the solvent is kept under normal conditions.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for up to 48 hours. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and neutralized before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for up to 48 hours. Samples should be taken at various time points and neutralized before analysis. Studies have shown that some pyrrole derivatives are extremely unstable in alkaline mediums.[1][2]

  • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C for up to 48 hours. Samples should be taken at various time points. Pyrrole derivatives have been found to be stable in neutral mediums.[1][2]

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Store at room temperature, protected from light, for up to 48 hours. Samples should be taken at various time points.

  • Photostability: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period. Many pyrrole derivatives are known to be photolabile.[1][2]

  • Thermal Degradation (Solid State): Keep a sample of the solid compound in an oven at 80°C for up to one week. Samples should be taken at different time points, dissolved in a suitable solvent, and analyzed.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated.[5][6][7] This method must be able to separate the parent compound from its degradation products.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic or phosphoric acid is often suitable for reversed-phase HPLC of pyrrole carboxylic acids.[5]

  • Column: A C18 column is a common choice.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, or MS detection for better identification of degradation products.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress photo Photolysis (UV/Vis Light) stock->photo Expose to Stress thermal Thermal Stress (80°C, Solid) stock->thermal Expose to Stress method Develop & Validate Stability-Indicating HPLC Method analysis HPLC Analysis method->analysis sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling sampling->analysis quant Quantify Parent Drug & Degradants analysis->quant report Generate Stability Report quant->report pathway Identify Degradation Pathways quant->pathway

Caption: Workflow for forced degradation studies.

Comparative Stability Logic Diagram

This diagram outlines the logical flow for comparing the stability of the target compound with its alternatives.

G cluster_compounds Test Compounds cluster_conditions Stress Conditions cluster_assessment Assessment cluster_comparison Comparison target 2,4-dimethyl-1H-pyrrole- 3-carboxylic acid cond Hydrolytic (Acid, Base, Neutral) Oxidative Photolytic Thermal alt1 Pyrrole-2-carboxylic acid alt2 5-formyl-2,4-dimethyl-1H-pyrrole- 3-carboxylic acid hplc Stability-Indicating HPLC cond->hplc degradation Degradation (%) vs. Time hplc->degradation profile Comparative Stability Profile degradation->profile pathways Degradation Pathways degradation->pathways

Caption: Logic for comparative stability assessment.

References

A Comparative Guide to the Synthetic Routes of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Consequently, the efficient synthesis of substituted pyrroles is a paramount objective for organic chemists. Over the years, a diverse array of synthetic methodologies has been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches. This guide provides a comparative review of the most prominent synthetic routes to substituted pyrroles, offering quantitative data, detailed experimental protocols, and mechanistic insights to assist researchers in selecting the optimal strategy for their synthetic targets.

Classical Synthetic Routes: A Comparative Overview

The Paal-Knorr, Knorr, Hantzsch, Barton-Zard, and Van Leusen syntheses represent the foundational pillars of pyrrole synthesis. While all are effective, they differ significantly in their starting materials, substrate scope, and reaction conditions.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines or ammoniaAcidic or neutral, often requires heating.52-98%High yields, operational simplicity, readily available starting materials for some targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not be suitable for sensitive substrates.[1]
Knorr Pyrrole Synthesis α-Amino ketones, β-ketoestersTypically requires in situ generation of the α-amino ketone using zinc and acetic acid.[2]40-80%Excellent for preparing polysubstituted pyrroles with specific substitution patterns.[3]Self-condensation of the α-amino ketone can be a significant side reaction.[2]
Hantzsch Pyrrole Synthesis β-Ketoesters, α-haloketones, ammonia or primary aminesTypically involves the reaction of all three components, often in a one-pot fashion.Moderate (rarely >60%)Good for accessing 2,3-dicarbonylated pyrroles and allows for a variety of substituents.[4][5]Moderate yields and potential for side reactions, such as the Feist-Benary furan synthesis.[5]
Barton-Zard Synthesis Nitroalkenes, α-isocyanides (e.g., ethyl isocyanoacetate)Basic conditions are required to facilitate the Michael addition and subsequent cyclization.[6]63-94%Provides a direct route to pyrroles with an ester group at the 2-position and is applicable to a wide range of nitroalkenes.[7][8]The use of isocyanides, which can be toxic and have unpleasant odors.
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), electron-deficient alkenes (Michael acceptors)Base-catalyzed [3+2] cycloaddition.[9]55-85%Versatile method for preparing 3,4-disubstituted pyrroles; TosMIC is a stable and odorless reagent.[9][10]Limited to the synthesis of pyrroles with electron-withdrawing groups at the 3-position.[9]

Modern Approaches: Transition-Metal-Catalyzed Syntheses

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles, offering milder reaction conditions, broader substrate scope, and novel bond disconnections. Catalysts based on palladium, gold, and ruthenium have been particularly prominent.

Catalyst TypeGeneral ReactionKey Advantages
Palladium Catalyzes a variety of reactions, including the cyclization of alkynes and amines, and C-H activation/annulation cascades.[11]High efficiency and functional group tolerance. Enables the synthesis of complex pyrroles from simple starting materials.
Gold Catalyzes hydroamination/cyclization cascades of α-amino ketones with alkynes and amino-Claisen rearrangements of N-propargyl enaminones.[1][2][12]Mild reaction conditions, high regioselectivity, and tolerance of a wide range of functional groups.[2][12]
Ruthenium Enables [2+2+1] cycloadditions of diynes and nitrene precursors, and three-component couplings of ketones, diols, and amines.[13][14][15]High atom economy and allows for the synthesis of diverse fused and polysubstituted pyrroles.[13][14]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Paal-Knorr Synthesis: 2,5-Dimethyl-1-phenylpyrrole[14][17]
  • Materials: Aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), concentrated HCl (1 drop).

  • Procedure: In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, methanol, and one drop of concentrated HCl. Heat the mixture at reflux for 15 minutes. After cooling, add 5.0 mL of 0.5 M HCl while keeping the mixture in an ice bath to precipitate the product. Collect the crystals by vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL).

  • Yield: Approximately 178 mg (52%).

Knorr Pyrrole Synthesis: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate[2][18]
  • Materials: Ethyl acetoacetate (32.5 g), glacial acetic acid (75 mL), sodium nitrite (8.7 g), zinc dust (16.7 g).

  • Procedure: Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature between 5 and 7 °C. After the addition, stir the mixture in the ice bath for 30 minutes and then allow it to warm to room temperature over 4 hours. Gradually add zinc dust to the stirred solution, controlling the exothermic reaction to maintain a gentle boil. After the addition is complete, reflux the mixture for 1 hour. Pour the hot mixture into a large volume of water to precipitate the product. Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

  • Yield: Approximately 48.5%.[16]

Hantzsch Pyrrole Synthesis[4]
  • General Procedure: The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. These components are typically mixed, often in a solvent like ethanol, and heated. The reaction can also be performed under mechanochemical conditions or in continuous flow reactors to improve yields and reduce reaction times.[4]

Barton-Zard Synthesis: Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylates[8]
  • General Procedure: A mixture of a 3-nitro-2H-chromene and ethyl isocyanoacetate is refluxed in ethanol with potassium carbonate as the base for approximately 30 minutes. This one-pot method provides good to excellent yields (63-94%) of the corresponding fused pyrrole derivatives.[8]

Van Leusen Synthesis: 3-Aroyl-4-heteroarylpyrroles[10]
  • General Procedure: A solution of a heteroaryl chalcone (1 mmol) and p-tosylmethyl isocyanide (TosMIC) (1 mmol) in DMSO (1.5 mL) is added dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an inert atmosphere. The reaction progress is monitored by TLC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways of the classical pyrrole syntheses.

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal_Formation Hemiaminal Formation 1,4-Dicarbonyl->Hemiaminal_Formation Amine/Ammonia Amine/Ammonia Amine/Ammonia->Hemiaminal_Formation Cyclization Intramolecular Cyclization Hemiaminal_Formation->Cyclization Attack on second carbonyl Dehydration Dehydration Cyclization->Dehydration Elimination of H2O Pyrrole Pyrrole Dehydration->Pyrrole

Caption: Paal-Knorr Synthesis Workflow.

Knorr_Pyrrole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product alpha-Amino_ketone α-Amino ketone Condensation Condensation alpha-Amino_ketone->Condensation beta-Ketoester β-Ketoester beta-Ketoester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Nucleophilic attack Dehydration Dehydration & Aromatization Cyclization->Dehydration Elimination of H2O Pyrrole Pyrrole Dehydration->Pyrrole

Caption: Knorr Pyrrole Synthesis Workflow.

Hantzsch_Pyrrole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product beta-Ketoester β-Ketoester Enamine_Formation Enamine Formation beta-Ketoester->Enamine_Formation alpha-Haloketone α-Haloketone Alkylation Alkylation alpha-Haloketone->Alkylation Amine Amine/Ammonia Amine->Enamine_Formation Enamine_Formation->Alkylation Nucleophilic attack Cyclization_Dehydration Cyclization & Dehydration Alkylation->Cyclization_Dehydration Intramolecular condensation Pyrrole Pyrrole Cyclization_Dehydration->Pyrrole Barton_Zard_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Nitroalkene Nitroalkene Michael_Addition Michael Addition Nitroalkene->Michael_Addition alpha-Isocyanoester α-Isocyanoester alpha-Isocyanoester->Michael_Addition Base Cyclization 5-endo-dig Cyclization Michael_Addition->Cyclization Elimination_Aromatization Elimination & Aromatization Cyclization->Elimination_Aromatization Elimination of NO2 Pyrrole-2-carboxylate Pyrrole-2-carboxylate Elimination_Aromatization->Pyrrole-2-carboxylate Van_Leusen_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product TosMIC TosMIC Michael_Addition Michael Addition TosMIC->Michael_Addition Base Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Addition Cyclization [3+2] Cycloaddition Michael_Addition->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Pyrrole Pyrrole Elimination->Pyrrole

References

A Comparative Guide to Novel Pyrrole-Based Drug Candidates: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing targeted therapies.[2] This guide provides a comparative analysis of novel pyrrole-based drug candidates against established alternatives, supported by experimental data from recent preclinical studies. We focus on anticancer agents, detailing their in vitro cytotoxicity and in vivo efficacy, along with the methodologies used for their evaluation.

Anticancer Activity: Comparative In Vitro Cytotoxicity

Novel pyrrole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency against different cancer types and standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrrole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
4d LoVo (Colon)19.06 (at 200µM after 24h)5-Fluorouracil>200 (at 200µM after 24h)[2][4]
4d MCF-7 (Breast)~200 (at 40% viability after 24h)Doxorubicin~40 (at 40% viability after 24h)[2][4]
SPP10 MCF-7 (Breast)2.31DoxorubicinNot specified in direct comparison[3]
SPP10 H69AR (Lung)3.16DoxorubicinNot specified in direct comparison[3]
SPP10 PC-3 (Prostate)4.2DoxorubicinNot specified in direct comparison[3]
B6 LoVo (Colon)3.83 µg/mLNot specifiedNot specified[5]
B6 HeLa (Cervical)5.46 µg/mLNot specifiedNot specified[5]
EAPC-67 H1299 (Lung)Not specifiedVinblastine, ColchicineNot specified[6]
EAPC-70 H1299 (Lung)Not specifiedVinblastine, ColchicineNot specified[6]

Note: Direct comparison of IC50 values should be interpreted with caution when data are from different studies, as experimental conditions may vary.

In Vivo Antitumor Efficacy

The in vivo antitumor potential of promising pyrrole-based candidates has been evaluated in xenograft mouse models. These studies provide crucial insights into the compounds' efficacy and safety profiles in a living organism.

Table 2: In Vivo Antitumor Activity of Pyrrole Derivatives in Xenograft Mouse Models

Compound IDCancer TypeMouse ModelDosage and AdministrationTreatment DurationTumor Growth InhibitionReference
B6 Human Colon Carcinoma (LoVo cells)Xenograft mouse modelNot specifiedNot specifiedSignificant growth inhibitory effects[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical in drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by some pyrrole-based compounds and a general workflow for their evaluation.

Targeted Signaling Pathways

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; SPP10 [label="SPP10\n(Pyrrole Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Autophosphorylation\n& Recruitment"]; SPP10 -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; EGFR -> PI3K; PI3K -> Akt; Akt -> Proliferation [label="Promotes"]; } .dot Caption: EGFR signaling pathway inhibited by the spiro-pyrrolopyridazine derivative, SPP10.

// Nodes B6 [label="B6\n(Bromopyrrole)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\n(G1 Phase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Arrest", shape=plaintext, fontcolor="#EA4335"];

// Edges B6 -> Mitochondria [label="Induces Ca2+ release"]; Mitochondria -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Cleaves &\nActivates"]; Caspase3 -> Apoptosis [label="Executes"]; B6 -> CellCycle [label="Induces"]; CellCycle -> Arrest [arrowhead=none]; } .dot Caption: Apoptosis induction by the bromopyrrole derivative B6 via the mitochondrial pathway.

Experimental Workflow

// Nodes Design [label="Design & Synthesis\nof Pyrrole Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Evaluation\n(Xenograft Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Preclinical & Clinical\nDevelopment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Design -> InVitro; InVitro -> Lead; Lead -> InVivo; InVivo -> Clinical; } .dot Caption: General workflow for the discovery and evaluation of novel pyrrole-based drug candidates.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the discussed pyrrole-based compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole-based compounds and the respective standard drugs. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

In Vivo Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the antitumor efficacy of drug candidates in a living system.

Principle: Human cancer cells are implanted into immunodeficient mice. The effect of the drug candidate on tumor growth is then monitored over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 LoVo cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers, calculated with the formula: (Length x Width²) / 2.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the pyrrole-based compound and a vehicle control at the specified dosage and schedule (e.g., intraperitoneal injection or oral gavage daily or on alternate days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

This guide provides a snapshot of the promising research into novel pyrrole-based drug candidates. The presented data and methodologies highlight the potential of these compounds in oncology and underscore the importance of rigorous preclinical evaluation. Further research, including comprehensive comparative studies and detailed mechanistic investigations, is warranted to advance these promising agents toward clinical applications.

References

Safety Operating Guide

Safe Disposal of 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe disposal of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear impervious, fire/flame-resistant clothing. Protective gloves are also required.
Respiratory Protection In case of dust formation or exceeding exposure limits, use a full-face respirator.[1] Work in a well-ventilated area.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] This ensures that the chemical is managed in an environmentally safe and compliant manner.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "this compound".

  • Store the waste in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly closed to prevent dust formation and spillage.[2]

Step 2: Containment

  • For solid waste, sweep up and shovel the material into a suitable, closed container for disposal.[2][3] Avoid actions that create dust.[2]

  • In case of a spill, prevent further leakage if it is safe to do so.[1] Do not let the product enter drains.[2][4]

Step 3: Professional Disposal

  • Contact a licensed waste disposal company to arrange for the collection and disposal of the chemical waste.[2]

  • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Dispose of contaminated packaging as unused product.[2]

Accidental Release Measures

In the event of an accidental release, follow these procedures:

  • Personal Precautions: Use personal protective equipment.[2] Avoid dust formation and breathing vapors, mist, or gas.[2] Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2][4]

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust.[2] Sweep up and shovel the material into suitable, closed containers for disposal.[2][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Chemical Waste Identified (this compound) ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate and Label Waste in a Closed Container ppe->segregate storage Step 3: Store in a Designated, Well-Ventilated Area segregate->storage contact_pro Step 4: Contact Licensed Waste Disposal Company storage->contact_pro provide_sds Step 5: Provide Safety Data Sheet to Disposal Company contact_pro->provide_sds collection Step 6: Arrange for Professional Waste Collection provide_sds->collection end End: Compliant and Safe Disposal collection->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures and data are compiled to ensure safe laboratory practices and proper disposal of this chemical.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust formation and splashes.
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[1]Prevents skin contact and absorption.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]Protects against inhalation of dust, mists, or vapors.[1]

Hazard Identification and First Aid

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust.[1] Prevent contact with skin and eyes by using personal protective equipment.[1]

  • Storage: Keep containers suitable and closed for storage.[1]

Accidental Release Measures:

In the event of a spill, adhere to the following protocol:

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]

  • Containment and Cleaning: Collect the spilled material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Disposal:

Dispose of the chemical and its container in accordance with appropriate local, state, and federal laws and regulations.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from reception to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Weighing Weigh Chemical in Ventilated Area Don PPE->Weighing Experiment Conduct Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Accidental Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure Dispose Dispose of Waste Properly Decontaminate->Dispose Spill->Decontaminate Follow Spill Protocol First Aid Administer First Aid Exposure->First Aid Report Report Incident First Aid->Report

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.